4-Fluoro-3-propylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-propylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGCZLDQVNFBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471656 | |
| Record name | 4-Fluoro-3-propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445018-80-4 | |
| Record name | 4-Fluoro-3-propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical Properties of 4-Fluoro-3-propylbenzoic Acid: An In-depth Technical Review
This technical guide addresses the current lack of specific data for 4-Fluoro-3-propylbenzoic acid and provides context by summarizing the known physical properties of closely related analogs. This information is intended for researchers, scientists, and drug development professionals to provide a comparative understanding, while emphasizing the need for experimental determination for the target compound.
Comparative Analysis of Related Compounds
To offer a frame of reference, the physical properties of several analogous benzoic acid derivatives are presented below. It is crucial to note that the substitution pattern and the nature of the substituents significantly impact properties such as melting point, boiling point, and solubility.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Fluoro-3-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 164-168[1][2] | Not widely reported |
| 4-Fluoro-3-hydroxybenzoic acid | C₇H₅FO₃ | 156.11 | 214-218 | 324.0±27.0 (Predicted)[3] |
| 4-Propylbenzoic acid | C₁₀H₁₂O₂ | 164.20 | Not widely reported | Not widely reported |
| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | Not widely reported | Not widely reported |
Considerations for Experimental Determination
Given the absence of published data, the physical properties of this compound must be determined experimentally. Standard analytical techniques for these determinations would include:
-
Melting Point: Differential Scanning Calorimetry (DSC) or a standard melting point apparatus would provide the melting point and information on the purity of the compound.
-
Boiling Point: Due to the likelihood of decomposition at atmospheric pressure, vacuum distillation would be the preferred method for determining the boiling point.
-
Solubility: Standard shake-flask methods followed by quantification using techniques such as High-Performance Liquid Chromatography (HPLC) would be employed to determine solubility in various solvents (e.g., water, ethanol, acetone).
-
pKa: Potentiometric titration is a standard method for the determination of the acid dissociation constant (pKa), which is a critical parameter for understanding the compound's behavior in physiological environments.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of a novel compound like this compound.
Conclusion
While a definitive set of physical properties for this compound cannot be provided at this time due to a lack of available data, this guide offers a framework for understanding the compound in the context of its analogs. For any research or development application, it is imperative that the physical properties of this compound be determined through rigorous experimental analysis. The methodologies and workflow described herein provide a standard approach for obtaining this critical information.
References
4-Fluoro-3-propylbenzoic acid chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-3-propylbenzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The document details its chemical structure, nomenclature, and available physicochemical properties. It also explores a potential synthetic pathway and its hypothetical role as a building block in the development of targeted protein degraders.
Chemical Structure and IUPAC Name
This compound is a benzoic acid derivative substituted with a fluorine atom at the 4-position and a propyl group at the 3-position.
IUPAC Name: this compound
Chemical Structure:
The structural formula confirms the arrangement of the functional groups on the benzene ring.
Physicochemical and Identification Data
To date, detailed experimental data on the physicochemical properties of this compound is limited in publicly accessible literature. However, based on its chemical structure and data from commercial suppliers, the following information has been compiled. It is important to note that some properties of related compounds, 4-Fluoro-3-methylbenzoic acid and 4-Fluorobenzoic acid, are included for comparative context.
| Property | This compound | 4-Fluoro-3-methylbenzoic acid | 4-Fluorobenzoic acid |
| CAS Number | 445018-80-4[1] | 403-15-6 | 456-22-4 |
| Molecular Formula | C₁₀H₁₁FO₂[1] | C₈H₇FO₂ | C₇H₅FO₂ |
| Molecular Weight | 182.19 g/mol [1] | 154.14 g/mol | 140.11 g/mol |
| Appearance | White to off-white solid | White crystalline powder | White solid |
| Melting Point | Data not available | 164-168 °C | 184 °C |
| Boiling Point | Data not available | ~266.3 °C (Predicted) | 253.7 °C |
| Solubility | Data not available | Data not available | 1200 mg/L in water |
| pKa | Data not available | ~4.21 (Predicted) | 4.14 |
| SMILES | CCCc1cc(C(=O)O)ccc1F | Cc1cc(C(=O)O)ccc1F | O=C(O)c1ccc(F)cc1 |
Potential Synthesis Protocol
Hypothetical Synthesis of this compound:
A potential two-step synthesis could involve the Suzuki coupling of a boronic acid derivative with an iodo- or bromo-substituted propylbenzene, followed by oxidation of a suitable functional group to the carboxylic acid. Alternatively, a more direct approach is outlined below:
Step 1: Grignard Reagent Formation
-
Reactants: 1-Bromo-4-fluoro-3-propylbenzene and magnesium turnings.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-4-fluoro-3-propylbenzene in the anhydrous solvent to the magnesium turnings with gentle stirring.
-
The reaction mixture is typically heated to reflux to ensure the complete formation of the Grignard reagent, (4-fluoro-3-propylphenyl)magnesium bromide.
-
Step 2: Carboxylation
-
Reactant: The freshly prepared Grignard reagent and solid carbon dioxide (dry ice).
-
Procedure:
-
The ethereal solution of the Grignard reagent is cooled in an ice-salt bath.
-
An excess of crushed dry ice is slowly added to the cooled solution with vigorous stirring. The Grignard reagent reacts with the carbon dioxide to form a magnesium carboxylate salt.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature.
-
The reaction is then quenched by the slow addition of a dilute acid (e.g., 10% HCl) to protonate the carboxylate salt.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Potential Application in Targeted Protein Degradation
The classification of this compound as a "protein degrader building block" suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two ligands. This compound could serve as a precursor to a novel ligand for a target protein or as a component of the linker.
Hypothetical Workflow for PROTAC Development
The following diagram illustrates a simplified, hypothetical workflow for the development of a PROTAC using a derivative of this compound as a key building block.
In this hypothetical workflow, this compound is chemically modified, for instance, through amide coupling, to generate a novel ligand that can bind to a specific target protein. This ligand is then connected via a linker to a known E3 ligase ligand to assemble the final PROTAC molecule. The efficacy of the synthesized PROTAC is then evaluated through a series of in vitro and cell-based assays to confirm its ability to induce the degradation of the target protein. Promising candidates would then undergo lead optimization.
Conclusion
This compound is a valuable chemical entity for researchers in the fields of medicinal chemistry and drug discovery. While comprehensive experimental data is not yet widely available, its structural features suggest its potential as a versatile building block, particularly in the burgeoning field of targeted protein degradation. Further research into the synthesis, properties, and applications of this compound is warranted to fully explore its potential in the development of novel therapeutics.
References
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-propylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of plausible synthetic pathways for the preparation of 4-Fluoro-3-propylbenzoic acid, a valuable building block in medicinal chemistry and materials science. Due to the absence of a directly published synthesis for this specific molecule, this document outlines two logical and scientifically sound synthetic routes based on established organic chemistry principles and analogous reactions found in the literature. The proposed pathways are designed to be robust and adaptable for laboratory-scale synthesis.
Pathway 1: Suzuki-Miyaura Coupling Approach
This pathway is considered the most promising and versatile route to this compound. It relies on the well-established palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which offers high yields and excellent functional group tolerance. The key steps involve the synthesis of a key intermediate, 3-bromo-4-fluorobenzoic acid, followed by its coupling with propylboronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
An In-depth Technical Guide to the Anticipated Synthesis and Putative Applications of 4-Fluoro-3-propylbenzoic Acid
Disclaimer: As of the latest literature review, there are no specific publications detailing the discovery or synthesis of 4-Fluoro-3-propylbenzoic acid. This guide, therefore, presents a predictive overview based on established synthetic methodologies and the known properties of structurally analogous compounds, such as 4-fluoro-3-methylbenzoic acid and 4-fluoro-3-hydroxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals as a theoretical framework to guide potential future research.
Introduction
Fluorinated benzoic acids are a cornerstone in modern medicinal chemistry, offering unique physicochemical properties that can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The strategic incorporation of fluorine can improve metabolic stability, binding affinity, and membrane permeability.[1][2] This guide outlines a plausible synthetic pathway for the novel compound this compound, along with its anticipated chemical properties and potential applications in drug discovery, drawing parallels from closely related, well-documented molecules.
Proposed Synthesis Pathway
A likely synthetic route to this compound would involve a multi-step process, leveraging common reactions in organic synthesis. A plausible approach could start from a commercially available fluorinated benzene derivative, followed by the introduction of the propyl and carboxylic acid functionalities. One such proposed pathway is outlined below.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
The following are hypothetical experimental protocols for the synthesis of this compound, adapted from established procedures for analogous compounds.[3]
Step 1: Synthesis of 4-Fluoro-3-propylbenzonitrile from 1-Bromo-4-fluoro-2-propylbenzene
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To a solution of 1-bromo-4-fluoro-2-propylbenzene (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add copper(I) cyanide (1.2 eq.).
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-fluoro-3-propylbenzonitrile.
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Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis of 4-Fluoro-3-propylbenzonitrile to this compound
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Suspend 4-fluoro-3-propylbenzonitrile (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
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Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
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The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).
Anticipated Quantitative Data
The following tables summarize the expected physical and spectroscopic properties of this compound, based on data from its methyl and hydroxy analogs.[4]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁FO₂ |
| Molecular Weight | 182.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point (°C) | 150-160 |
| Boiling Point (°C) | >270 |
| pKa | ~4.0-4.5 |
Table 2: Expected Spectroscopic Data
| Spectroscopic Method | Expected Characteristics |
| ¹H NMR | Aromatic protons (multiplets), propyl group protons (triplet, sextet, triplet), carboxylic acid proton (singlet, broad) |
| ¹³C NMR | Aromatic carbons (including C-F coupling), propyl group carbons, carboxylic acid carbon |
| FT-IR (cm⁻¹) | O-H stretch (broad, ~3000), C=O stretch (~1700), C-F stretch (~1250) |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |
Potential Applications in Drug Discovery
Fluorinated benzoic acids are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[5][6] The title compound, this compound, could serve as a key intermediate in the development of novel therapeutics across various disease areas. The presence of the fluorine atom can enhance metabolic stability, while the propyl group can modulate lipophilicity and target engagement.
Caption: Potential synthetic utility of this compound.
Conclusion
While the discovery and synthesis of this compound have not yet been reported in the scientific literature, this guide provides a robust theoretical framework for its preparation and characterization. Based on the well-established chemistry of analogous compounds, it is anticipated that this compound will be a valuable building block for the synthesis of novel bioactive molecules. The strategic incorporation of this compound into drug discovery programs could lead to the development of new therapeutic agents with improved pharmacological properties.[1][7] Further research is warranted to explore the synthesis and potential applications of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 4. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Potential Biological Activities of 4-Fluoro-3-Alkylbenzoic Acids: A Case Study on 4-Fluoro-3-methylbenzoic acid
Disclaimer: A comprehensive review of publicly available scientific literature and databases yielded no specific biological activity data for 4-Fluoro-3-propylbenzoic acid . This suggests that the compound is likely not extensively studied or the research has not been published.
This guide, therefore, focuses on the closely related analog, 4-Fluoro-3-methylbenzoic acid (CAS 403-15-6) , to provide researchers, scientists, and drug development professionals with insights into the potential biological activities and applications of 4-fluoro-3-alkylbenzoic acids. This document adheres to the requested technical format, presenting available data, representative experimental protocols, and logical workflows.
Overview of 4-Fluoro-3-methylbenzoic Acid
4-Fluoro-3-methylbenzoic acid is a fluorinated aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry and drug discovery.[1][2] The strategic placement of the fluorine atom and the methyl group on the benzoic acid core provides a unique scaffold for synthesizing novel bioactive molecules. The presence of fluorine can enhance metabolic stability and binding affinity to biological targets, making it a valuable moiety in drug design.[1][2] While direct biological activities of the core compound are not extensively documented, it is a key intermediate in the synthesis of potent pharmaceutical agents.[1][3]
Potential Biological Activities and Applications
The primary documented application of 4-Fluoro-3-methylbenzoic acid is in the synthesis of active pharmaceutical ingredients (APIs).[1][3] Its derivatives have shown potential in various therapeutic areas.
Anticoccidial Activity
The most significant finding is the use of 4-Fluoro-3-methylbenzoic acid in the synthesis of an imidazopyridine-based compound that exhibits potent anticoccidial activity.[1][3] Coccidiosis is a parasitic disease of the intestinal tract of animals, and novel agents to combat it are of great interest in veterinary medicine.
Quantitative Data
The available quantitative data is limited but highlights the high potency that can be achieved using 4-Fluoro-3-methylbenzoic acid as a synthetic precursor.
| Derivative Class | Target/Activity | Potency | Source Compound |
| Imidazopyridine Analog | Anticoccidial Agent | 0.1 nM | 4-Fluoro-3-methylbenzoic acid |
Table 1: Quantitative Potency Data for a Derivative of 4-Fluoro-3-methylbenzoic acid.[1][3]
Experimental Protocols
Detailed experimental protocols for the specific imidazopyridine analog are not publicly available. However, a representative in vitro protocol for assessing the anticoccidial activity of a novel compound is provided below. This methodology is based on standard practices in parasitology research.
Representative Protocol: In Vitro Coccidiostat Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Eimeria tenella sporozoites.
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells
-
Eimeria tenella oocysts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Test compound (e.g., imidazopyridine analog) dissolved in DMSO
-
Control drug (e.g., Diclazuril)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
-
Hemocytometer
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: MDBK cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.
-
Sporozoite Excystation: Eimeria tenella oocysts are treated with a 2% sodium hypochlorite solution to break the outer wall. They are then washed and incubated in a solution of bile and trypsin at 41°C to release sporozoites.
-
Assay Preparation: MDBK cells are seeded into 96-well plates at a density of 2 x 10^4 cells/well and incubated for 24 hours to form a monolayer.
-
Compound Addition: The test compound is serially diluted in culture medium. The existing medium is removed from the cell plates, and 100 µL of the various compound concentrations are added to the wells. A positive control (Diclazuril) and a negative control (DMSO vehicle) are included.
-
Infection: 100 µL of medium containing approximately 5 x 10^4 freshly excysted sporozoites are added to each well.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment (MTT Assay): After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in DMEM) is added to each well. The plates are incubated for another 4 hours. The MTT solution is then removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is read at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the negative control. The IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Pathways
The following diagrams illustrate relevant workflows in the context of developing a compound like 4-Fluoro-3-methylbenzoic acid.
Caption: Generalized synthetic pathway for an active agent.
Caption: General workflow for biological activity screening.
References
Spectroscopic Characterization of 4-Fluoro-3-propylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 4-Fluoro-3-propylbenzoic acid, a valuable building block in pharmaceutical and materials science research. The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is intended to serve as a reference for the identification and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~11.5 - 12.5 | br s | 1H | - | COOH |
| ~7.95 | dd | 1H | J ≈ 8.5, 2.0 | H-6 |
| ~7.85 | ddd | 1H | J ≈ 8.5, 4.5, 2.0 | H-2 |
| ~7.15 | t | 1H | J ≈ 8.5 | H-5 |
| ~2.65 | t | 2H | J ≈ 7.5 | -CH₂- (benzylic) |
| ~1.65 | sextet | 2H | J ≈ 7.5 | -CH₂- |
| ~0.95 | t | 3H | J ≈ 7.5 | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | C=O |
| ~164 (d, ¹JCF ≈ 250 Hz) | C-4 |
| ~133 (d, ³JCF ≈ 8 Hz) | C-6 |
| ~131 (d, ⁴JCF ≈ 3 Hz) | C-2 |
| ~129 | C-1 |
| ~128 (d, ²JCF ≈ 20 Hz) | C-3 |
| ~115 (d, ²JCF ≈ 22 Hz) | C-5 |
| ~37 | -CH₂- (benzylic) |
| ~24 | -CH₂- |
| ~14 | -CH₃ |
Table 3: Predicted IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~2960, ~2870 | Medium | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1610, ~1580 | Medium | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid) |
| ~1180 | Strong | C-F stretch |
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity | Assignment |
| 182 | High | [M]⁺ (Molecular Ion) |
| 165 | Medium | [M - OH]⁺ |
| 153 | Medium | [M - C₂H₅]⁺ |
| 137 | High | [M - COOH]⁺ |
| 109 | Medium | [M - C₃H₇ - CO]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound. Actual parameters may need to be optimized based on the specific instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 to 32 scans are typically averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 125 MHz. A proton-decoupled pulse sequence is used. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
A Technical Guide to the Solubility Profile of 4-Fluoro-3-propylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated solubility profile of 4-fluoro-3-propylbenzoic acid in a range of common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines a qualitative profile based on the known behavior of structurally similar molecules, such as other substituted benzoic acids. Furthermore, this guide presents a detailed, generalized experimental protocol for the quantitative determination of solubility, which can be readily adapted for this compound. A visual representation of the experimental workflow for solubility determination is also provided to aid in experimental design.
Introduction
This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzene ring with a fluorine atom, a propyl group, and a carboxylic acid moiety, suggests a degree of lipophilicity combined with the potential for hydrogen bonding. Understanding the solubility of this compound in various solvents is critical for a wide range of applications in research and development, including reaction chemistry, purification, formulation development, and analytical method development.
This guide addresses the current information gap regarding the quantitative solubility of this compound by providing a qualitative assessment and a practical framework for its experimental determination.
Predicted Solubility Profile of this compound
The presence of the nonpolar propyl group and the benzene ring in this compound is expected to decrease its solubility in polar solvents like water, while the carboxylic acid group allows for some interaction with polar and protic solvents. The fluorine atom may slightly increase polarity but its overall effect on solubility in various solvents is nuanced.
Based on these considerations, the following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents. It is imperative to note that these are predictions and must be confirmed by experimental measurement.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble to Insoluble | The nonpolar propyl group and benzene ring likely dominate over the polar carboxylic acid and fluorine, limiting aqueous solubility. |
| Methanol | Soluble | The alcohol can hydrogen bond with the carboxylic acid, and the alkyl chain has some affinity for the propyl group and benzene ring. | |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many benzoic acid derivatives. | |
| Polar Aprotic | Acetone | Soluble | The polar aprotic nature of acetone allows it to interact with the carboxylic acid group without the steric hindrance of a protic solvent. |
| Ethyl Acetate | Soluble | As a moderately polar solvent, it is expected to effectively solvate the molecule. | |
| Dichloromethane | Moderately Soluble to Soluble | The moderate polarity should allow for good solvation of the compound. | |
| Chloroform | Moderately Soluble to Soluble | Similar to dichloromethane, it is a good solvent for many organic acids. | |
| Nonpolar | Toluene | Sparingly Soluble to Moderately Soluble | The aromatic nature of toluene will interact favorably with the benzene ring, but the polar carboxylic acid will limit high solubility. |
| Hexane | Sparingly Soluble to Insoluble | The highly nonpolar nature of hexane is unlikely to effectively solvate the polar carboxylic acid group. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method is a reliable approach.
Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Scintillation vials or other suitable sealed containers
-
Magnetic stirrer and stir bars or a shaker incubator
-
Constant temperature bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or other compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other appropriate analytical instrumentation such as UV-Vis spectrophotometer)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to allow them to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test multiple time points to confirm that equilibrium has been reached (i.e., the concentration in solution does not change over time).
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by comparing its analytical response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the mean solubility and standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust starting point for researchers and drug development professionals. The predicted qualitative solubility profile offers initial guidance for solvent selection, and the detailed experimental protocol provides a clear path for obtaining precise quantitative data. The successful determination of the solubility profile will be instrumental in advancing the research and application of this compound.
References
Navigating the Landscape of 4-Fluoro-3-propylbenzoic Acid Derivatives: A Technical Guide for Researchers
Introduction: 4-Fluoro-3-propylbenzoic acid, a substituted aromatic carboxylic acid, presents a scaffold of interest for medicinal chemists and drug discovery professionals. Its unique combination of a fluorine atom, a propyl group, and a carboxylic acid moiety offers opportunities for the development of novel therapeutic agents. The fluorine substitution can enhance metabolic stability and binding affinity, while the propyl group can modulate lipophilicity and the carboxylic acid handle allows for a variety of chemical modifications. This in-depth technical guide explores the known and potential derivatives of this compound, providing insights into their synthesis, potential biological activities, and experimental protocols based on analogous compounds.
While direct literature on the derivatives of this compound is limited, this guide extrapolates from established methodologies for similar fluorinated benzoic acids to provide a predictive framework for the synthesis and exploration of its chemical space.
Synthesis of the Core Moiety: this compound
The synthesis of the parent compound, this compound, is the foundational step for accessing its derivatives. While specific literature for this exact molecule is scarce, a plausible synthetic route can be devised based on standard organic chemistry transformations. A potential pathway is outlined below.
Caption: A potential synthetic pathway to this compound.
Key Derivatives and Their Synthesis
The carboxylic acid group of this compound is the primary site for derivatization, allowing for the formation of esters, amides, and other functionalities. Furthermore, the aromatic ring can potentially undergo electrophilic substitution, although the directing effects of the existing substituents would need to be considered.
Ester Derivatives
Esterification of this compound can be achieved through various standard methods, such as Fischer-Speier esterification or by using coupling agents.
Experimental Protocol: Synthesis of Methyl 4-Fluoro-3-propylbenzoate (Exemplary)
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reaction Execution: The reaction mixture is then heated to reflux and stirred for 4-6 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.
Amide Derivatives
Amide derivatives are readily synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a desired amine. Alternatively, peptide coupling reagents can be employed for a one-pot synthesis.
Experimental Protocol: Synthesis of N-Benzyl-4-fluoro-3-propylbenzamide (Exemplary)
-
Activation: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The mixture is stirred at room temperature for 2 hours.
-
Amidation: The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting acyl chloride is redissolved in DCM and added dropwise to a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
-
Work-up: The reaction is stirred at room temperature overnight. The mixture is then washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amide, which can be purified by recrystallization or column chromatography.
Heterocyclic Derivatives
The carboxylic acid functionality can also serve as a precursor for the synthesis of various heterocyclic derivatives, such as oxadiazoles, which are known to possess a wide range of biological activities.[1]
Caption: General scheme for the synthesis of oxadiazole derivatives.
Potential Biological Activities
While no specific biological activities have been reported for derivatives of this compound, the broader class of fluorinated benzoic acids has shown promise in various therapeutic areas. For instance, derivatives of 4-fluorobenzoic acid have been investigated for their antimicrobial properties.[1] Furthermore, related structures like 4-fluoro-3-methylbenzoic acid serve as building blocks for active pharmaceutical ingredients (APIs).[2][3]
Based on these precedents, derivatives of this compound could be explored for activities including but not limited to:
-
Antimicrobial: The synthesis of hydrazide-hydrazones and oxadiazoles could yield compounds with antibacterial or antifungal activity.[1]
-
Enzyme Inhibition: The structural motif may be suitable for designing inhibitors of various enzymes, a common strategy in drug discovery.
-
Receptor Modulation: Amide and ester derivatives could be screened for their ability to modulate the activity of various cellular receptors.
Data Summary
Due to the nascent stage of research into this compound derivatives, extensive quantitative data is not yet available. The following table provides a hypothetical summary of key properties for potential derivatives, which would need to be determined experimentally.
| Derivative Type | Exemplary Structure | Predicted Molecular Weight ( g/mol ) | Potential Synthetic Yield (%) | Potential Biological Screening Area |
| Ester | Methyl 4-fluoro-3-propylbenzoate | 210.23 | 70-90 | Prodrugs, Metabolic Stability |
| Amide | N-Benzyl-4-fluoro-3-propylbenzamide | 285.34 | 60-85 | Receptor Binding, Enzyme Inhibition |
| Heterocycle | 2-(4-Fluoro-3-propylphenyl)-5-mercapto-1,3,4-oxadiazole | 268.31 | 50-75 | Antimicrobial, Anticancer |
Conclusion and Future Directions
This compound represents an under-explored yet promising scaffold for the development of new chemical entities. This guide provides a foundational framework for researchers to begin synthesizing and evaluating its derivatives. Future work should focus on the systematic synthesis of ester, amide, and heterocyclic libraries, followed by comprehensive biological screening to identify lead compounds for further development. The detailed experimental protocols, adapted from related chemistries, offer a practical starting point for these investigations. As research in this area progresses, a clearer understanding of the structure-activity relationships of this compound derivatives will emerge, paving the way for potential therapeutic innovations.
References
A Technical Guide to Determining the Thermochemical Properties of 4-Fluoro-3-propylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-propylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is fundamental for drug design, process development, and safety assessment. Thermochemical data, such as enthalpy of formation, heat capacity, and entropy, provide critical insights into the molecule's stability, reactivity, and phase behavior. This technical guide outlines the key experimental and computational methodologies for determining the thermochemical properties of this compound, in the absence of readily available literature data. The protocols and workflows detailed herein are designed to provide a comprehensive framework for researchers to obtain reliable and accurate thermochemical data.
Data Presentation: Target Thermochemical Properties
The following table summarizes the essential thermochemical properties for characterization and the established methods for their determination.
| Thermochemical Property | Symbol | Applicable Experimental Methods | Applicable Computational Methods |
| Enthalpy of Combustion (condensed phase) | ΔcH°(cr or l) | Combustion Calorimetry | - |
| Enthalpy of Formation (condensed phase) | ΔfH°(cr or l) | Combustion Calorimetry (indirectly) | - |
| Enthalpy of Sublimation | ΔsubH° | Knudsen Effusion Method, Torsion-Effusion Method, Thermogravimetric Analysis (TGA) | - |
| Enthalpy of Formation (gas phase) | ΔfH°(g) | Derived from condensed phase and sublimation data | High-Accuracy Ab Initio (e.g., G4 Theory), Density Functional Theory (DFT) |
| Heat Capacity (condensed phase) | Cp(cr or l) | Differential Scanning Calorimetry (DSC) | - |
| Enthalpy of Fusion | ΔfusH° | Differential Scanning Calorimetry (DSC) | - |
| Standard Entropy | S° | Derived from heat capacity measurements | Statistical Thermodynamics from DFT calculations |
| Gibbs Free Energy of Formation | ΔfG° | Derived from enthalpy and entropy | Statistical Thermodynamics from DFT calculations |
Experimental Protocols
Combustion Calorimetry for Enthalpy of Formation
This method determines the standard enthalpy of combustion, from which the standard enthalpy of formation in the condensed phase can be calculated using Hess's Law.
Apparatus:
-
Oxygen bomb calorimeter
-
High-pressure oxygen source
-
Pellet press
-
Ignition wire (e.g., platinum or nichrome)
-
Calorimeter thermometer (0.01 K resolution)
-
Benzoic acid (for calibration)
Procedure:
-
Calibration:
-
Accurately weigh approximately 1 g of standard benzoic acid and press it into a pellet.
-
Place the pellet in the crucible of the bomb calorimeter.
-
Attach a known length of ignition wire to the electrodes, ensuring it is in contact with the pellet.
-
Add 1 mL of distilled water to the bottom of the bomb to ensure saturation of the final atmosphere with water vapor.
-
Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 25 atm.
-
Submerge the bomb in a known mass of water in the calorimeter jacket.
-
Allow the system to reach thermal equilibrium and record the initial temperature for several minutes.
-
Ignite the sample and record the temperature rise until a stable final temperature is reached.
-
Measure the length of the unburned ignition wire.
-
Calculate the heat capacity of the calorimeter using the known enthalpy of combustion of benzoic acid.
-
-
Sample Measurement:
-
Repeat the procedure with a pellet of this compound (approximately 0.8-1.0 g).
-
Calculate the heat released during the combustion of the sample.
-
Apply corrections (e.g., for the formation of nitric acid from residual nitrogen and for the heat of combustion of the ignition wire) to obtain the standard energy of combustion.
-
Convert the standard energy of combustion to the standard enthalpy of combustion.
-
Calculate the standard enthalpy of formation using the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).
-
Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of heat capacity and the enthalpy of phase transitions.[1]
Apparatus:
-
Differential Scanning Calorimeter
-
Hermetically sealed sample pans (e.g., aluminum)
-
Sapphire standard (for heat capacity calibration)
-
High-purity inert gas supply (e.g., nitrogen or argon)
Procedure for Heat Capacity:
-
Baseline Correction:
-
Place an empty sample pan and an empty reference pan in the DSC cell.
-
Heat the cell at a constant rate (e.g., 10-20 K/min) over the desired temperature range. This provides the baseline heat flow.
-
-
Sapphire Calibration:
-
Place a sapphire standard of known mass in the sample pan.
-
Run the same temperature program as the baseline measurement.
-
-
Sample Measurement:
-
Place a known mass of this compound in the sample pan.
-
Run the same temperature program.
-
-
Calculation:
Procedure for Enthalpy of Fusion:
-
Accurately weigh a small amount of this compound into a sample pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5-10 K/min) through its melting point.
-
The instrument will record an endothermic peak corresponding to the melting process.
-
Integrate the area under the melting peak to determine the enthalpy of fusion (ΔfusH°).
Knudsen Effusion Method for Enthalpy of Sublimation
This method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a given temperature. The vapor pressure can be determined from this rate, and the enthalpy of sublimation can be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[4][5][6]
Apparatus:
-
Knudsen cell with a calibrated orifice
-
High-vacuum system
-
Thermogravimetric analyzer (TGA) or a microbalance
-
Temperature controller
Procedure:
-
Place a known mass of this compound into the Knudsen cell.
-
Place the cell in the high-vacuum apparatus and evacuate the system.
-
Heat the cell to a constant temperature and monitor the mass loss over time.
-
Repeat the measurement at several different temperatures.
-
Calculate the vapor pressure (P) at each temperature (T) using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the substance.
-
Plot ln(P) versus 1/T. The slope of the resulting line is equal to -ΔsubH°/R, from which the enthalpy of sublimation can be calculated.
Mandatory Visualizations
References
Methodological & Application
Synthesis of 4-Fluoro-3-propylbenzoic Acid: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory synthesis of 4-Fluoro-3-propylbenzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the Friedel-Crafts acylation of fluorobenzene, followed by a reduction, a regioselective bromination, and culminating in the formation of the target carboxylic acid via a Grignard reaction. An alternative final step involving oxidation is also described. Detailed experimental protocols for each key transformation are provided, along with a summary of expected yields and reaction conditions in a structured table.
Synthetic Strategy Overview
The synthesis of this compound can be achieved through a four-step sequence, with an alternative final step. The primary route involves the initial preparation of a key intermediate, 1-bromo-4-fluoro-3-propylbenzene, which is then converted to the final product.
Primary Synthetic Route:
-
Step 1: Friedel-Crafts Acylation of Fluorobenzene. Fluorobenzene undergoes a Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to predominantly yield 1-(4-fluorophenyl)propan-1-one.
-
Step 2: Reduction of the Ketone. The carbonyl group of 1-(4-fluorophenyl)propan-1-one is reduced to a methylene group to form 1-fluoro-4-propylbenzene. This can be achieved using either the Clemmensen reduction (zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base).
-
Step 3: Regioselective Bromination. 1-Fluoro-4-propylbenzene is then subjected to electrophilic aromatic bromination. The directing effects of the fluoro (ortho, para-directing) and propyl (ortho, para-directing) groups favor the introduction of a bromine atom at the position ortho to the propyl group and meta to the fluoro group, yielding 1-bromo-4-fluoro-3-propylbenzene.
-
Step 4: Grignard Reaction and Carboxylation. The aryl bromide is converted into a Grignard reagent by reacting with magnesium metal. This organometallic intermediate is then carboxylated by reaction with solid carbon dioxide (dry ice), followed by an acidic workup to produce this compound.
Alternative Final Step (Oxidation Route):
As an alternative to the Grignard reaction, if 4-fluoro-3-propyltoluene were available or synthesized, the propyl group could be directly oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO4) to yield this compound.[1][2][3][4]
Experimental Protocols
Step 1: Synthesis of 1-(4-fluorophenyl)propan-1-one (Friedel-Crafts Acylation)
This procedure details the para-selective acylation of fluorobenzene.[5][6]
Materials:
-
Fluorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (CH2Cl2), anhydrous
-
Ice-cold water
-
5% aqueous NaOH solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a dropping funnel and a reflux condenser, add propanoyl chloride (1.1 eq) dropwise at 0 °C.
-
After the addition is complete, add fluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Once the addition of fluorobenzene is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of ice-cold water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, 5% aqueous NaOH solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-(4-fluorophenyl)propan-1-one by vacuum distillation or column chromatography.
Step 2: Synthesis of 1-Fluoro-4-propylbenzene (Clemmensen Reduction)
This protocol describes the reduction of the aryl ketone under acidic conditions.[7][8][9]
Materials:
-
1-(4-fluorophenyl)propan-1-one
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask, place the amalgamated zinc, concentrated hydrochloric acid, and a solution of 1-(4-fluorophenyl)propan-1-one in toluene.
-
Heat the mixture under reflux for 4-6 hours. Add more concentrated HCl portion-wise during the reflux period.
-
After cooling, separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation.
-
Purify the resulting 1-fluoro-4-propylbenzene by distillation.
Alternative Step 2: Synthesis of 1-Fluoro-4-propylbenzene (Wolff-Kishner Reduction)
This protocol is suitable for substrates that are sensitive to acidic conditions.[10][11][12][13][14]
Materials:
-
1-(4-fluorophenyl)propan-1-one
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Dilute HCl
-
Anhydrous potassium carbonate (K2CO3)
-
Round-bottom flask, reflux condenser with a distillation head, magnetic stirrer, heating mantle.
Procedure:
-
To a round-bottom flask containing diethylene glycol, add 1-(4-fluorophenyl)propan-1-one, hydrazine hydrate (3-5 eq), and potassium hydroxide (3-5 eq).
-
Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone.
-
Increase the temperature to 180-200 °C and distill off water and excess hydrazine.
-
Maintain the reaction at this temperature for 3-4 hours until nitrogen evolution ceases.
-
Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ether or dichloromethane).
-
Wash the organic extract with dilute HCl and then with water.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.
-
Purify the product by distillation.
Step 3: Synthesis of 1-Bromo-4-fluoro-3-propylbenzene (Regioselective Bromination)
This procedure describes the bromination of the activated aromatic ring.
Materials:
-
1-Fluoro-4-propylbenzene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (CH2Cl2)
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
Dissolve 1-fluoro-4-propylbenzene in acetonitrile or dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0-1.1 eq) portion-wise over 15-30 minutes, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to give the crude product, which can be purified by column chromatography on silica gel.
Step 4: Synthesis of this compound (Grignard Reaction)
This protocol details the formation of the target carboxylic acid from the aryl bromide.[15][16][17][18][19]
Materials:
-
1-Bromo-4-fluoro-3-propylbenzene
-
Magnesium turnings, dry
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Solid carbon dioxide (dry ice)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Anhydrous glassware, dropping funnel, reflux condenser, magnetic stirrer.
Procedure:
-
Ensure all glassware is scrupulously dried in an oven and assembled while hot under a dry atmosphere (e.g., nitrogen or argon).
-
Place dry magnesium turnings (1.2-1.5 eq) and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Dissolve 1-bromo-4-fluoro-3-propylbenzene in anhydrous diethyl ether or THF and add a small portion to the magnesium turnings.
-
If the reaction does not start (indicated by the disappearance of the iodine color and gentle refluxing), warm the flask gently.
-
Once the reaction has initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C and pour it slowly onto an excess of crushed dry ice in a separate beaker, with vigorous stirring.
-
Allow the mixture to warm to room temperature, and the excess CO2 to sublime.
-
Quench the reaction mixture by slowly adding dilute hydrochloric acid until the solution is acidic and all solids have dissolved.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic extracts and extract the product into an aqueous sodium hydroxide solution.
-
Acidify the aqueous basic extract with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude this compound from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Data Presentation
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Friedel-Crafts Acylation | Fluorobenzene, Propanoyl chloride, AlCl3 | Dichloromethane | Reflux | 2-3 | 70-85 |
| 2a | Clemmensen Reduction | 1-(4-fluorophenyl)propan-1-one, Zn(Hg), HCl | Toluene | Reflux | 4-6 | 60-80 |
| 2b | Wolff-Kishner Reduction | 1-(4-fluorophenyl)propan-1-one, N2H4·H2O, KOH | Diethylene glycol | 180-200 | 3-4 | 70-90 |
| 3 | Bromination | 1-Fluoro-4-propylbenzene, NBS | Acetonitrile | 0 to RT | 2-4 | 75-90 |
| 4 | Grignard Carboxylation | 1-Bromo-4-fluoro-3-propylbenzene, Mg, CO2 | Diethyl ether | Reflux then 0 | 1-2 | 60-80 |
| Alt. | KMnO4 Oxidation | 4-Fluoro-3-propyltoluene, KMnO4 | Water/Pyridine | Reflux | 2-4 | 50-70 |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Logical Relationship of Key Transformations
Caption: Key chemical transformations in the synthesis.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. Preparation of benzoic acid from alkylbenzenes - Vrindawan Coaching Center [coaching-center.in]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Fluoro-3-propylbenzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-propylbenzoic acid is a valuable fluorinated aromatic carboxylic acid that serves as a key building block in modern organic synthesis and medicinal chemistry. The presence of the fluorine atom, the propyl group, and the carboxylic acid moiety imparts unique electronic and lipophilic properties, making it an attractive starting material for the synthesis of a diverse range of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.
The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule by enhancing metabolic stability, increasing binding affinity to biological targets, and improving membrane permeability. The propyl group provides a lipophilic handle that can be crucial for optimizing a compound's solubility and overall druglike properties. The carboxylic acid functional group is a versatile handle for a wide array of chemical transformations, most notably amide bond formation, esterification, and reduction to the corresponding alcohol.
These application notes provide an overview of the utility of this compound in organic synthesis, with a focus on its application in amide coupling reactions, a cornerstone of drug discovery.
Key Applications
Derivatives of fluorinated benzoic acids, such as this compound, are integral to the development of novel therapeutics and other functional molecules. While specific data for this compound is limited in publicly available literature, its structural analogs, like 4-fluoro-3-methylbenzoic acid, have been utilized in the synthesis of potent bioactive compounds.[1][2] The applications of this compound are anticipated to be in similar domains:
-
Pharmaceutical Synthesis: As an intermediate in the synthesis of APIs targeting a range of therapeutic areas, including inflammation, infectious diseases, and oncology.[1] The fluorinated benzoic acid motif is present in numerous approved drugs and clinical candidates.
-
Agrochemical Development: Utilized in the creation of modern herbicides and fungicides, where the unique properties of the fluorinated scaffold can lead to enhanced efficacy and selectivity.[1]
-
Materials Science: Explored in the development of novel polymers and functional materials that benefit from the chemical stability and unique electronic properties conferred by the fluorinated aromatic ring.
Data Presentation: Representative Amide Coupling Reactions
The following table summarizes representative, hypothetical data for the amide coupling of this compound with various amines. These values are based on typical yields obtained for similar fluorinated benzoic acids and are intended for illustrative purposes. Actual yields will vary depending on the specific reaction conditions and the nature of the amine coupling partner.
| Entry | Amine | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | HATU | DIPEA | DMF | 4 | 92 |
| 2 | Aniline | EDC/HOBt | DIPEA | DCM | 12 | 85 |
| 3 | Morpholine | T3P | Pyridine | EtOAc | 6 | 88 |
| 4 | tert-Butylamine | COMU | DIPEA | DMF | 18 | 75 |
Experimental Protocols
The following are detailed, representative protocols for the amide coupling of this compound. These protocols are based on well-established methods for similar carboxylic acids and can be adapted for a wide range of amine substrates.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient and suitable for a broad range of amines, including those that are sterically hindered or electronically deficient.
Materials:
-
This compound
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.2 M).
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation.
Materials:
-
This compound
-
Amine of choice
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DCM (Dichloromethane)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM (approximately 0.2 M).
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizations
Logical Workflow for Amide Coupling
Caption: General workflow for the synthesis of amides from this compound.
Signaling Pathway Inhibition (Hypothetical)
The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a signaling pathway, a common goal in drug discovery.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.
References
Application Notes and Protocols for the Purification of 4-Fluoro-3-propylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 4-Fluoro-3-propylbenzoic acid, a key intermediate in pharmaceutical and agrochemical research. The following methods are based on standard organic chemistry techniques and can be adapted based on the specific impurity profile of the material.
Overview of Purification Strategies
The purification of this compound, an aromatic carboxylic acid, typically relies on the acidic nature of the carboxyl group and differences in solubility between the desired compound and potential impurities. Common impurities may include starting materials from synthesis, side-products, and inorganic salts. The primary purification techniques are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the scale of the purification and the nature of the impurities.
Quantitative Data Summary
The following table summarizes typical conditions and expected outcomes for the purification of this compound. These values are derived from protocols for analogous compounds and may require optimization.
| Purification Method | Parameter | Typical Value/Solvent System | Expected Purity | Expected Yield | Notes |
| Recrystallization | Solvent | Water, Ethanol/Water, Toluene | >98% | 70-90% | Effective for removing most organic and inorganic impurities. |
| Temperature | Dissolve at boiling point, crystallize at 0-4°C | Slow cooling promotes the formation of purer crystals.[1] | |||
| Acid-Base Extraction | Base | 1 M Sodium Hydroxide (NaOH) | >95% | >90% | Good for separating from neutral organic impurities. |
| Acid | 1 M Hydrochloric Acid (HCl) | The product is isolated by precipitation from the aqueous layer. | |||
| Organic Solvent | Ethyl Acetate, Dichloromethane | Used to wash the crude material and extract impurities. | |||
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | >99% | 50-80% | Suitable for removing closely related impurities. |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) | The exact ratio should be determined by Thin Layer Chromatography (TLC). |
Experimental Protocols
Recrystallization is a highly effective method for purifying solid compounds based on differences in solubility.
Materials:
-
Crude this compound
-
Deionized water or Ethanol/Water mixture
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water). Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The melting point of the purified acid can be measured to assess its purity.
This technique separates acidic compounds from neutral or basic impurities.
Materials:
-
Crude this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl Acetate (or other suitable organic solvent)
-
Separatory funnel
-
Beakers
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add 1 M NaOH solution. Shake the funnel vigorously, venting frequently. The this compound will react with the NaOH to form its water-soluble sodium salt, which will move to the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete transfer of the acid.
-
Washing (Optional): The combined aqueous layers can be washed with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Precipitation: Cool the aqueous solution in an ice bath and acidify it by slowly adding 1 M HCl while stirring until the pH is acidic (pH ~2), as confirmed with pH paper. The this compound will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Column chromatography is used for high-purity separations.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
TLC Analysis: Determine the optimal solvent system (mobile phase) by running TLC plates of the crude material with different ratios of hexane and ethyl acetate. The ideal system will give the desired product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane/ethyl acetate) and pour it into the chromatography column. Allow the silica to settle into a packed bed without any cracks or air bubbles.
-
Sample Loading: Dissolve a minimal amount of the crude product in the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes. The polarity of the mobile phase can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound, starting from a crude synthetic mixture.
Caption: General purification workflow for this compound.
References
Application Notes and Protocols for the Analytical Characterization of 4-Fluoro-3-propylbenzoic acid
Physicochemical Properties
The physicochemical properties of 4-Fluoro-3-propylbenzoic acid are crucial for its handling, formulation, and analytical method development. The data presented below are estimations based on structurally similar compounds, 4-propylbenzoic acid and 4-fluoro-3-methylbenzoic acid.[1][2][3][4][5][6]
| Property | Estimated Value | Reference Compound(s) |
| Molecular Formula | C₁₀H₁₁FO₂ | N/A |
| Molecular Weight | 182.19 g/mol | N/A |
| Appearance | White to off-white crystalline solid | 4-propylbenzoic acid[1][2][5], 4-fluoro-3-methylbenzoic acid[3] |
| Melting Point | ~142-168 °C | 4-propylbenzoic acid (~142 °C)[5], 4-fluoro-3-methylbenzoic acid (164-168 °C)[3][6] |
| pKa | ~4.2 | 4-fluoro-3-methylbenzoic acid (~4.21)[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and diethyl ether.[1][2] | 4-propylbenzoic acid[1][2] |
Chromatographic Analysis
Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantification.
HPLC is a primary method for determining the purity and concentration of this compound. A reversed-phase method is generally suitable for this type of aromatic carboxylic acid.[7][8][9]
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 20.1 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
Experimental Protocol: HPLC Analysis
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of diluent to achieve a stock solution of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve in a known volume of diluent to obtain a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak corresponding to this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks.
-
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids, derivatization is often required to increase volatility and improve peak shape.[10][11]
Table 3: GC-MS Method Parameters (after derivatization)
| Parameter | Condition |
| Derivatization Agent | BF₃·MeOH (to form methyl ester) |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp at 10 °C/min to 280 °C |
| Carrier Gas | Helium, constant flow |
| MS Ionization | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Experimental Protocol: GC-MS Analysis
-
Derivatization:
-
Accurately weigh the sample and dissolve it in a suitable solvent.
-
Add the derivatizing agent (e.g., BF₃·MeOH).
-
Heat the mixture (e.g., 60-80 °C) for a specified time to ensure complete reaction.[10]
-
Cool the reaction mixture and extract the derivatized analyte into an organic solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Inject an aliquot of the organic extract into the GC-MS system.
-
Run the specified temperature program.
-
Acquire mass spectra.
-
-
Data Analysis:
-
Identify the peak corresponding to the methyl ester of this compound by its retention time and mass spectrum.
-
The mass spectrum should show a molecular ion peak and characteristic fragmentation patterns.
-
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[12][13][14]
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~12-13 | Singlet, broad | Carboxylic acid proton (-COOH) |
| ~7.0-8.0 | Multiplets | Aromatic protons (3H) | |
| ~2.6-2.8 | Triplet | Methylene protons adjacent to the ring (-CH₂-) | |
| ~1.6-1.8 | Sextet | Methylene protons (-CH₂-) | |
| ~0.9-1.0 | Triplet | Methyl protons (-CH₃) | |
| ¹³C NMR | ~165-170 | Singlet | Carboxylic acid carbon (-COOH) |
| ~115-165 | Multiple signals | Aromatic carbons (6C), showing C-F coupling | |
| ~30-35 | Singlet | Methylene carbon adjacent to the ring (-CH₂-) | |
| ~23-28 | Singlet | Methylene carbon (-CH₂-) | |
| ~13-15 | Singlet | Methyl carbon (-CH₃) |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[15]
-
Use standard acquisition parameters.
-
-
Spectral Interpretation:
-
Process the spectra (Fourier transformation, phasing, and baseline correction).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Assign the chemical shifts and coupling patterns to the corresponding nuclei in the structure.
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Table 5: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Ionization Mode | Electrospray Ionization (ESI) or Electron Ionization (EI) |
| Molecular Ion (M) | [M-H]⁻ at m/z 181.07 (ESI-) or [M]⁺˙ at m/z 182.07 (EI) |
| Key Fragments (EI) | Loss of -OH (m/z 165), Loss of -COOH (m/z 137), Loss of propyl group (m/z 139) |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
For ESI, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10-100 µg/mL).
-
For EI, use a direct insertion probe or the output from a GC.
-
-
Data Acquisition:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Spectral Interpretation:
-
Identify the molecular ion peak.
-
Propose structures for the major fragment ions to confirm the molecular structure.
-
FTIR spectroscopy is used to identify the functional groups present in the molecule.[16][17][18][19]
Table 6: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3300-2500 (broad) | O-H stretch (carboxylic acid dimer)[16][19] |
| ~2960, ~2870 | C-H stretch (aliphatic) |
| 1710-1680 | C=O stretch (conjugated carboxylic acid)[16][18][19] |
| ~1600, ~1470 | C=C stretch (aromatic ring) |
| 1320-1210 | C-O stretch (carboxylic acid)[16] |
| ~1250 | C-F stretch |
| ~950 (broad) | O-H bend (out-of-plane)[16] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
-
Spectral Interpretation:
-
Identify the characteristic absorption bands and assign them to the functional groups of this compound.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 2438-05-3: 4-Propylbenzoic acid | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Propylbenzoic acid | C10H12O2 | CID 137601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labproinc.com [labproinc.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. Simultaneous determination of preservatives (benzoic acid, sorbic acid, methylparaben and propylparaben) in foodstuffs using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. researchgate.net [researchgate.net]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
Application Notes and Protocols for the Activation of 4-Fluoro-3-propylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the activation of 4-Fluoro-3-propylbenzoic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. The activation of the carboxylic acid moiety is a critical step for subsequent coupling reactions to form amides, esters, and other derivatives. This document outlines procedures using common activating agents, enabling researchers to select the most suitable method for their specific synthetic needs.
Introduction
This compound is a substituted aromatic carboxylic acid whose derivatives are of significant interest in medicinal chemistry. The presence of the fluorine atom and the propyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Efficient and reliable methods for the activation of its carboxylic acid group are therefore essential for the synthesis of new chemical entities. This document details protocols for three common activation strategies:
-
Amide Coupling using Peptide Coupling Reagents: Carbodiimides (e.g., EDC) and phosphonium/uronium salts (e.g., HATU, PyBOP) are widely used for the formation of amide bonds under mild conditions.
-
Esterification using Carbodiimides: Reagents like DCC, often in the presence of a catalyst such as DMAP, are effective for the synthesis of esters.
-
Acyl Chloride Formation: Conversion to the highly reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride provides a versatile intermediate for various nucleophilic substitution reactions.
Data Presentation: Comparative Analysis of Activating Agents
The following tables summarize typical reaction conditions and yields for the activation of substituted benzoic acids, providing a comparative overview of different methods. The data presented is representative of reactions with aromatic carboxylic acids structurally similar to this compound and should be considered as a guideline for reaction optimization.
Table 1: Amide Bond Formation with Representative Amines
| Activating Agent/Additive | Base | Solvent | Amine | Time (h) | Temp (°C) | Yield (%) |
| EDC / HOBt | DIPEA | CH₂Cl₂ | Aniline | 18 | 25 | ~78 |
| HATU | DIPEA | DMF | Benzylamine | 12 | 25 | >90 |
| PyBOP | DIPEA | CH₂Cl₂ | Morpholine | 2 | 25 | >90 |
Note: Yields are highly dependent on the specific amine substrate and purification method.
Table 2: Esterification with Representative Alcohols
| Activating Agent/Additive | Base/Catalyst | Solvent | Alcohol | Time (h) | Temp (°C) | Yield (%) |
| DCC / DMAP | - | CH₂Cl₂ | Methanol | 3 | 25 | ~95 |
| DCC / DMAP | - | CH₂Cl₂ | tert-Butanol | 3 | 25 | ~65 |
Note: Steglich esterification is effective for a wide range of alcohols, though yields may decrease with sterically hindered alcohols.[1][2]
Table 3: Acyl Chloride Formation
| Activating Agent | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Thionyl Chloride (SOCl₂) | (catalytic DMF) | Neat or CH₂Cl₂ | 3 | Reflux | >90 |
| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | CH₂Cl₂ | 2 | 25 | >95 |
Note: Acyl chlorides are typically used in situ or immediately after isolation due to their reactivity.
Experimental Protocols
Protocol 1: Amide Synthesis using HATU
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the activating agent.
Materials:
-
This compound
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add the amine (1.1 equiv) to the solution.
-
Add DIPEA (2.0 equiv) to the reaction mixture.
-
To the stirring solution, add HATU (1.1 equiv) portion-wise.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Esterification using DCC and DMAP (Steglich Esterification)
This protocol outlines the esterification of this compound with an alcohol using DCC as the coupling agent and DMAP as a catalyst.[1][3]
Materials:
-
This compound
-
Alcohol (1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
0.5 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equiv) portion-wise to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the precipitated DCU.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Acyl Chloride Formation using Thionyl Chloride
This protocol describes the conversion of this compound to its corresponding acyl chloride. This reaction should be performed in a well-ventilated fume hood.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) (2.0 equiv or as solvent)
-
Anhydrous Dichloromethane (CH₂Cl₂) (optional)
-
Catalytic amount of DMF (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), add this compound (1.0 equiv).
-
Slowly add thionyl chloride (SOCl₂) (at least 2.0 equiv, or it can be used as the solvent). If desired, a few drops of DMF can be added as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-Fluoro-3-propylbenzoyl chloride is often of sufficient purity to be used directly in the next step. If higher purity is required, vacuum distillation can be performed.
Visualizations
Caption: General workflow for the synthesis of amides and esters.
Caption: Activation mechanism using a carbodiimide (e.g., EDC).
Caption: Formation of acyl chloride and subsequent reaction.
References
Application Notes and Protocols for the Esterification of 4-Fluoro-3-propylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various esterification procedures of 4-fluoro-3-propylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate esterification method is crucial and depends on factors such as the desired ester, reaction scale, substrate sensitivity, and available equipment. Herein, we present and compare three common methodologies: Microwave-Assisted Fischer Esterification, Steglich Esterification, and a two-step procedure involving the formation of an acyl chloride intermediate.
Comparative Data of Esterification Procedures
The following table summarizes the quantitative data for the different esterification methods, allowing for a direct comparison of their key parameters.
| Method | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Microwave-Assisted Fischer Esterification | Ethanol | H₂SO₄ (cat.) | Ethanol | 130 | 15 min | ~95% (estimated) |
| Propanol | H₂SO₄ (cat.) | Propanol | 130 | 15 min | ~96% (estimated) | |
| Butanol | H₂SO₄ (cat.) | Butanol | 130 | 15 min | ~98% (estimated) | |
| Steglich Esterification | Isopropanol | DCC, DMAP | Dichloromethane | Room Temp. | 2-4 h | >90% (typical) |
| Acid Chloride Formation & Esterification | Methanol | 1. SOCl₂ 2. Pyridine | 1. Toluene 2. Methanol | 1. Reflux 2. Room Temp. | 1. 1-2 h 2. 30 min | >90% (typical) |
Note: Yields for the Microwave-Assisted Fischer Esterification are estimated based on data for the structurally similar 4-fluoro-3-nitrobenzoic acid. Yields for Steglich and Acid Chloride methods are typical for these types of reactions.
Experimental Protocols
Microwave-Assisted Fischer Esterification
This method offers a rapid and efficient means of esterification, particularly suitable for high-throughput synthesis and optimization. The protocol is adapted from a procedure for the esterification of the structurally similar 4-fluoro-3-nitrobenzoic acid.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, propanol, butanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
To a microwave reactor vial, add this compound (1.0 eq).
-
Add the desired anhydrous alcohol (used as both reactant and solvent, ~10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction temperature to 130°C and the reaction time to 15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Steglich Esterification
This method is a mild and efficient procedure for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is particularly useful for acid-sensitive substrates and for the synthesis of esters from secondary alcohols.
Materials:
-
This compound
-
Alcohol (e.g., isopropanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath with stirring.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Combine the filtrate and washings and wash successively with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure ester.
Acid Chloride Formation and Subsequent Esterification
This two-step procedure involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with an alcohol to form the ester. This method is robust and generally provides high yields.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous toluene or dichloromethane
-
Alcohol (e.g., methanol)
-
Pyridine (optional, as a base)
-
Magnetic stirrer
Procedure:
Step 1: Formation of 4-Fluoro-3-propylbenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add this compound (1.0 eq) and anhydrous toluene.
-
Carefully add thionyl chloride (2.0 eq) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-fluoro-3-propylbenzoyl chloride, which can be used in the next step without further purification.
Step 2: Esterification
-
Dissolve the crude 4-fluoro-3-propylbenzoyl chloride in the desired anhydrous alcohol (e.g., methanol, used as both reactant and solvent).
-
The reaction is typically exothermic and proceeds rapidly at room temperature. Stir the mixture for 30 minutes. A base such as pyridine can be added to scavenge the HCl formed during the reaction.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the ester.
-
Purify by column chromatography if necessary.
Visualizations
Caption: General workflow for the esterification of this compound.
Caption: Key features of the compared esterification methods.
Application Notes and Protocols for Amide Coupling Reactions Involving 4-Fluoro-3-propylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of amides using 4-Fluoro-3-propylbenzoic acid. This versatile building block is of interest in medicinal chemistry due to the presence of the fluorine atom and the propyl group, which can influence the pharmacokinetic and pharmacodynamic properties of the resulting amide derivatives. The protocols outlined below describe standard amide coupling techniques, including the use of HATU and EDC/HOBt as coupling reagents.
Overview of Amide Coupling Reactions
Amide bond formation is a fundamental transformation in organic and medicinal chemistry. The direct condensation of a carboxylic acid and an amine is typically inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating a milder and more effective reaction. Common strategies involve the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives such as 1-Hydroxybenzotriazole (HOBt), or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Quantitative Data for Amide Coupling Reactions
The following tables summarize representative reaction conditions and yields for amide coupling reactions of benzoic acid derivatives analogous to this compound. This data, compiled from literature on similar substrates, can serve as a guideline for optimizing reactions with this compound.
Table 1: HATU Mediated Amide Coupling of Analogous Benzoic Acids
| Amine Partner | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Substituted Aniline | DIPEA | DMF | 4-12 | RT | 85-95 |
| Benzylamine | DIPEA | DMF | 2-6 | RT | >90 |
| Secondary Amine | DIPEA | ACN | 12-24 | RT | 70-85 |
| Sterically Hindered Amine | DIPEA | DMF | 24 | 50 | 60-75 |
Note: Data is representative of analogous fluoro-substituted benzoic acids and may vary for this compound.
Table 2: EDC/HOBt Mediated Amide Coupling of Analogous Benzoic Acids
| Amine Partner | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Substituted Aniline | DIPEA | DCM | 12-18 | RT | 80-90 |
| Benzylamine | DIPEA | DMF | 12 | RT | >85 |
| Primary Aliphatic Amine | Et3N | DCM | 8-16 | RT | 85-95 |
| Electron Deficient Aniline | DIPEA | DMF | 24 | RT | 50-70 |
Note: Data is representative of analogous fluoro-substituted benzoic acids and may vary for this compound.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol is suitable for a wide range of primary and secondary amines.
Materials and Reagents:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the amine (1.0 - 1.2 equivalents) to the solution.
-
Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.
-
Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling
This protocol provides a cost-effective method for amide bond formation.
Materials and Reagents:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
EDC (1.2 - 1.5 equivalents)
-
HOBt (1.2 - 1.5 equivalents)
-
DIPEA (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.2-1.5 equivalents) in anhydrous DCM or DMF, add DIPEA (2.0-3.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2-1.5 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Mechanism and Experimental Workflow
Caption: General mechanism of amide coupling.
Caption: General experimental workflow for amide coupling.
Potential Signaling Pathway Involvement
Amide derivatives of substituted benzoic acids have been investigated as inhibitors of various enzymes. One such area of interest is the inhibition of fatty acid biosynthesis, a critical pathway in bacteria.[1]
Caption: Potential inhibition of bacterial fatty acid synthesis.
References
Application Notes and Protocols: The Role of 4-Fluoro-3-propylbenzoic Acid in the Synthesis of Active Pharmaceutical Ingredients
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-3-propylbenzoic acid is a valuable fluorinated aromatic building block for the synthesis of active pharmaceutical ingredients (APIs). The strategic incorporation of a fluorine atom and a propyl group onto the benzoic acid scaffold offers medicinal chemists a versatile starting material for creating novel therapeutics. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate, while the propyl group provides a lipophilic handle that can be crucial for target engagement. The carboxylic acid functionality allows for straightforward derivatization, enabling its incorporation into a wide range of molecular architectures.
While direct examples of APIs synthesized from this compound are not extensively documented in publicly available literature, its structural analogs, such as 4-fluoro-3-methylbenzoic acid and 4-fluoro-3-hydroxybenzoic acid, serve as key intermediates in the synthesis of potent therapeutic agents. By examining the applications of these closely related compounds, we can infer the potential roles and synthetic utility of this compound in drug discovery and development. This document provides an overview of these applications and detailed protocols as a guide for researchers.
Analogous Applications in API Synthesis
The synthetic utility of this compound can be illustrated by the established roles of its methyl and hydroxy analogs in the preparation of diverse APIs.
Synthesis of Imidazopyridine-Based Anticoccidial Agents
An analog of imidazopyridine, synthesized from 4-fluoro-3-methylbenzoic acid, has demonstrated high potency as an anticoccidial agent.[1] This class of compounds is crucial for veterinary medicine. The synthesis involves the functionalization of the methyl group, suggesting that the propyl group in this compound could similarly be modified to produce novel analogs.
Hypothetical Application: The propyl group of this compound could be functionalized, for instance, through benzylic bromination followed by nucleophilic substitution to introduce various side chains, leading to new imidazopyridine derivatives with potentially improved efficacy or pharmacokinetic profiles.
Experimental Protocols
The following are representative, detailed experimental protocols for the synthesis of intermediates and potential API candidates using 4-fluoro-3-substituted benzoic acids as a starting point.
Protocol 1: Synthesis of a Hypothetical Amide Intermediate from this compound
This protocol describes a standard amidation reaction, a common step in API synthesis.
Objective: To synthesize N-benzyl-4-fluoro-3-propylbenzamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Benzylamine
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude acid chloride.
-
-
Amide Bond Formation:
-
Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol).
-
Add the acid chloride solution dropwise to the benzylamine solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-benzyl-4-fluoro-3-propylbenzamide.
-
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Thionyl chloride, Benzylamine, Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 6 hours |
| Yield | 85% (hypothetical) |
| Purity (by HPLC) | >98% (hypothetical) |
Visualizations
Synthetic Workflow for Amide Formation
Caption: General workflow for the synthesis of an amide from this compound.
Potential Signaling Pathway Inhibition
Many APIs derived from substituted benzoic acids act as enzyme inhibitors or receptor antagonists. The following diagram illustrates a generic enzyme inhibition pathway.
Caption: A generalized signaling pathway showing enzyme inhibition by a potential API.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3-propylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluoro-3-propylbenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and adaptable synthetic routes for this compound are:
-
Grignard Reaction: This classic method involves the formation of a Grignard reagent from a suitable halo-aromatic precursor, followed by carboxylation with carbon dioxide (dry ice). For this specific target molecule, a good starting material would be 1-bromo-4-fluoro-2-propylbenzene.[1]
-
Suzuki-Miyaura Cross-Coupling: This modern palladium-catalyzed cross-coupling reaction offers high functional group tolerance and often provides good to excellent yields.[2][3] A feasible approach would be the coupling of a boronic acid derivative with a suitable coupling partner, for instance, the reaction between 4-fluoro-3-propylphenylboronic acid and a carboxylating agent or a related precursor.
Q2: My Grignard reaction for the synthesis of this compound is failing or giving very low yields. What are the likely causes?
A2: Low or no yield in a Grignard reaction is a common issue, often attributable to the high reactivity of the Grignard reagent. Key factors include:
-
Presence of Water: Grignard reagents are extremely sensitive to moisture. Any trace of water in the glassware, solvents, or starting materials will quench the reagent.[4] It is crucial to use flame-dried glassware and anhydrous solvents.
-
Failure of Grignard Reagent Formation: The surface of the magnesium metal may be coated with magnesium oxide, which prevents the reaction from initiating. Activation of the magnesium turnings with a small crystal of iodine or sonication can be effective.[4][5]
-
Side Reactions: A significant side product can be the formation of a biphenyl compound through the coupling of the Grignard reagent with unreacted aryl halide. This is often favored by higher temperatures and high concentrations of the aryl halide.[4]
Q3: I am observing a significant amount of biphenyl impurity in my Grignard reaction mixture. How can I minimize this?
A3: Biphenyl formation is a common side reaction. To minimize it, you should:
-
Control the rate of addition: Add the aryl halide (e.g., 1-bromo-4-fluoro-2-propylbenzene) slowly to the magnesium suspension. This helps to maintain a low concentration of the aryl halide in the reaction mixture, disfavoring the coupling reaction.[4]
-
Maintain a low reaction temperature: The coupling reaction is favored at higher temperatures. Controlling the reaction temperature by using an ice bath can help to reduce the formation of the biphenyl impurity.[4]
Q4: My Suzuki-Miyaura coupling reaction is resulting in a low yield of this compound. What parameters can I optimize?
A4: The yield of a Suzuki-Miyaura coupling reaction is highly dependent on several factors. Optimization of the following parameters can lead to significant improvements:
-
Catalyst and Ligand: The choice of the palladium catalyst and the ligand is critical. Different ligands can have a significant impact on the catalytic activity.[6]
-
Base: The type and concentration of the base are crucial for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[7]
-
Solvent: The solvent system can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate and yield. Common solvents include toluene, THF, and DMF, often in the presence of water.[2][7]
-
Temperature and Reaction Time: These parameters are also important and often need to be optimized for a specific set of substrates.[7]
Q5: What is the best method to purify the final product, this compound?
A5: Recrystallization is a highly effective and commonly used method for the purification of benzoic acids.[4][8] The choice of solvent is critical and depends on the solubility of this compound and its impurities. Benzoic acids are generally more soluble in hot water than in cold water, which allows for efficient purification by recrystallization from water.[8] Other organic solvents or solvent mixtures can also be employed. Sublimation can also be a viable purification technique for benzoic acid derivatives.[9]
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Low or No Yield of Carboxylic Acid | Presence of water in glassware, solvents, or starting materials. | Flame-dry all glassware before use. Use anhydrous solvents (e.g., dry diethyl ether or THF). Ensure starting materials are dry.[4] |
| Failure of Grignard reagent to form. | Activate the magnesium turnings with a small crystal of iodine or by using sonication.[4][5] | |
| Significant Biphenyl Impurity | High local concentration of aryl halide and/or high reaction temperature. | Add the aryl halide slowly to the magnesium suspension to maintain a low concentration. Control the reaction temperature, avoiding excessive heating.[4] |
| Presence of Ketone Byproduct | The initially formed carboxylate reacts with another equivalent of the Grignard reagent. | Add the Grignard reagent solution to a large excess of crushed dry ice to ensure rapid carboxylation and minimize the reaction with the carboxylate intermediate.[4] |
Suzuki-Miyaura Coupling Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Low Yield of Biaryl Product | Suboptimal catalyst/ligand system. | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands.[6] |
| Inappropriate base or base concentration. | Experiment with different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄, and vary their concentrations.[7] | |
| Poor choice of solvent. | Test different solvents or solvent mixtures (e.g., toluene/water, THF/water, DMF/water).[2][7] | |
| Reaction temperature or time not optimized. | Vary the reaction temperature and monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time.[7] | |
| Decomposition of Starting Materials | Reaction temperature is too high. | Lower the reaction temperature and monitor for improvement in yield. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
1-bromo-4-fluoro-2-propylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Hydrochloric acid (e.g., 6 M)
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfate (anhydrous)
Procedure:
-
Preparation: Flame-dry all glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium. Prepare a solution of 1-bromo-4-fluoro-2-propylbenzene in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small amount of the aryl bromide solution to the magnesium and wait for the reaction to initiate (indicated by bubbling and a color change). Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard reagent solution in an ice bath. In a separate beaker, crush a large excess of dry ice. Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Work-up: Allow the excess dry ice to sublime. Add 6 M HCl to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acid. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.[8]
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
1-Bromo-4-fluoro-2-propylbenzene
-
Bis(pinacolato)diboron
-
Potassium acetate
-
PdCl₂(dppf) catalyst
-
Dioxane
-
4-Bromobenzoic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water or DMF/Water)
-
Hydrochloric acid
Procedure (Two-step approach):
Step A: Synthesis of 4-fluoro-3-propylphenylboronic acid pinacol ester
-
In a reaction vessel, combine 1-bromo-4-fluoro-2-propylbenzene, bis(pinacolato)diboron, and potassium acetate.
-
Add PdCl₂(dppf) as the catalyst and dioxane as the solvent.
-
Heat the mixture under an inert atmosphere and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform a suitable work-up to isolate the boronic ester.
Step B: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the synthesized 4-fluoro-3-propylphenylboronic acid pinacol ester and 4-bromobenzoic acid.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Add a suitable solvent system (e.g., toluene/water).
-
Heat the reaction mixture under an inert atmosphere and monitor its progress.
-
After completion, cool the mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling for Substituted Benzoic Acids (Example Data)
Disclaimer: The following data is based on the synthesis of related substituted benzoic acids and serves as a starting point for the optimization of this compound synthesis.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 75 |
| 2 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 88 |
| 3 | PdCl₂(dppf) (2) | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 6 | 92 |
| 4 | Pd(PPh₃)₄ (2) | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 68 |
Visualizations
Synthesis Pathway: Grignard Reaction
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Synthesis Pathway: Suzuki-Miyaura Coupling
References
- 1. DSpace [open.bu.edu]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. m.youtube.com [m.youtube.com]
Common side products in the synthesis of 4-Fluoro-3-propylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Fluoro-3-propylbenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Two common synthetic strategies for this compound are:
-
Friedel-Crafts Acylation Route: This multi-step synthesis typically starts with a Friedel-Crafts acylation of a fluorinated benzene derivative, followed by reduction and oxidation to yield the final product.
-
Grignard Reaction Route: This approach involves the formation of a Grignard reagent from a 4-fluoro-3-propylhalobenzene, which is then carboxylated using carbon dioxide.
Q2: What are the major side products I should be aware of during the synthesis?
A2: The side products largely depend on the chosen synthetic route. For the Friedel-Crafts acylation route, potential side products include regioisomers of the acylated product and polyacylated species. In the Grignard reaction route, a significant side product can be the homo-coupled biphenyl derivative.
Q3: How can I minimize the formation of these side products?
A3: Minimizing side products often involves careful control of reaction conditions. For Friedel-Crafts acylation, controlling the temperature and using an appropriate solvent can improve regioselectivity. For Grignard reactions, ensuring anhydrous conditions and using fresh magnesium turnings can reduce the formation of byproducts.
Q4: What analytical techniques are recommended for monitoring the reaction and identifying impurities?
A4: A combination of Thin Layer Chromatography (TLC) for reaction monitoring, and Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for product characterization and impurity identification are recommended.
Troubleshooting Guides
Route 1: Friedel-Crafts Acylation Pathway
This pathway involves three main stages: Friedel-Crafts Acylation, Clemmensen or Wolff-Kishner Reduction, and Oxidation.
Troubleshooting for Friedel-Crafts Acylation:
| Issue | Potential Cause | Recommended Solution |
| Low yield of acylated product | Incomplete reaction. | Increase reaction time or temperature. Ensure the aluminum chloride catalyst is fresh and anhydrous. |
| Deactivation of the catalyst. | Use a stoichiometric amount of AlCl₃ as it complexes with the product ketone.[1] | |
| Formation of isomeric side products (e.g., 1-(2-Bromo-5-fluorophenyl)propan-1-one) | Lack of regioselectivity. | Optimize reaction temperature; lower temperatures often favor the desired para-acylation. The choice of solvent can also influence isomer distribution. |
| Formation of polyacylated products | The product is not sufficiently deactivated to prevent further acylation. | Use of a milder Lewis acid catalyst or running the reaction at a lower temperature might reduce polyacylation.[2] |
| Difficult work-up | Emulsion formation during aqueous work-up. | Add a saturated solution of NaCl (brine) to help break the emulsion. |
Troubleshooting for Reduction and Oxidation Steps:
| Issue | Potential Cause | Recommended Solution |
| Incomplete reduction of the ketone | Insufficient reducing agent or reaction time. | Increase the amount of amalgamated zinc and concentrated HCl in the Clemmensen reduction. |
| Formation of alcohol byproduct | Incomplete oxidation of the alkyl group. | Ensure a sufficient amount of a strong oxidizing agent (e.g., KMnO₄) is used and allow for adequate reaction time. |
| Cleavage of the aromatic ring | Over-oxidation due to harsh reaction conditions. | Use milder oxidizing conditions or carefully control the reaction temperature. |
Route 2: Grignard Reaction Pathway
This route involves the direct carboxylation of a pre-formed Grignard reagent.
Troubleshooting for Grignard Reaction:
| Issue | Potential Cause | Recommended Solution |
| Failure of Grignard reagent to form | Presence of moisture in glassware or solvents. | Thoroughly dry all glassware in an oven and use anhydrous solvents. |
| Inactive magnesium surface. | Use fresh magnesium turnings or activate them with a small crystal of iodine or by crushing them in the flask. | |
| Low yield of carboxylic acid | Inefficient carboxylation. | Use freshly crushed dry ice (solid CO₂) and add the Grignard reagent to an excess of the dry ice. |
| Quenching of Grignard reagent by acidic protons. | Ensure starting materials are free from acidic impurities. | |
| Formation of biphenyl side product (5,5'-Difluoro-4,4'-dipropyl-1,1'-biphenyl) | Wurtz-type coupling of the Grignard reagent with unreacted aryl halide. | Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide. |
| Formation of benzene derivative (1-fluoro-2-propylbenzene) | Reaction of the Grignard reagent with trace amounts of water during work-up. | Perform the acidic work-up at low temperatures (e.g., in an ice bath). |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1-Bromo-4-fluorobenzene
Objective: To synthesize 1-(5-Bromo-2-fluorophenyl)propan-1-one.
Materials:
-
1-Bromo-4-fluorobenzene
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Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
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Cool the mixture to 0 °C in an ice bath.
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Add propanoyl chloride (1.0 eq) dropwise to the stirred suspension.
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After the addition is complete, add 1-bromo-4-fluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
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After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by TLC.
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Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization.
Key Experiment: Grignard Reaction and Carboxylation
Objective: To synthesize this compound from 1-bromo-4-fluoro-2-propylbenzene.
Materials:
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1-Bromo-4-fluoro-2-propylbenzene
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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Iodine (a small crystal for activation)
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Dry ice (solid CO₂)
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Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)
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Diethyl ether
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.
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Add a small crystal of iodine to activate the magnesium.
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Add a small amount of a solution of 1-bromo-4-fluoro-2-propylbenzene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.
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Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining solution of 1-bromo-4-fluoro-2-propylbenzene dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
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Cool the reaction mixture to room temperature.
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In a separate beaker, place an excess of freshly crushed dry ice.
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Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.
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Allow the mixture to warm to room temperature, and then quench by the slow addition of 3 M HCl until the solid dissolves and the solution is acidic.
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Transfer the mixture to a separatory funnel and extract with diethyl ether.
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
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Purify the product by recrystallization.
References
Challenges in the purification of 4-Fluoro-3-propylbenzoic acid and solutions
Welcome to the technical support center for the purification of 4-Fluoro-3-propylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in this compound are highly dependent on the synthetic route employed. Common impurities may include:
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Unreacted Starting Materials: Such as 4-fluoro-3-bromobenzoic acid, propylboronic acid, or Grignard reagents, depending on the synthesis method.
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Positional Isomers: Isomers like 2-Fluoro-5-propylbenzoic acid or 3-Fluoro-4-propylbenzoic acid can be formed as byproducts, especially in reactions involving electrophilic aromatic substitution. These are often challenging to separate due to their similar physical properties.
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Homocoupling Products: In cross-coupling reactions like the Suzuki coupling, homocoupling of the boronic acid or the aryl halide can lead to biphenyl or dipropyl impurities.
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Residual Solvents: Solvents used in the reaction or initial work-up, such as toluene, THF, or ethanol, may be present in the crude product.
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Inorganic Salts: Byproducts from the reaction or work-up, such as sodium sulfate or magnesium sulfate, may remain.
Q2: My purified this compound has a low melting point with a broad range. What does this indicate?
A2: A low and broad melting point range is a classic indicator of an impure sample. The presence of impurities disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. To address this, further purification steps such as recrystallization or column chromatography are recommended.
Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do?
A3: If a single solvent does not provide the desired solubility profile (good solubility when hot, poor solubility when cold), a mixed-solvent system is a viable alternative. Common pairs include ethanol/water, methanol/water, or ethyl acetate/hexane. The principle is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.
Q4: How can I effectively remove colored impurities from my product?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. A small amount of charcoal is added to the hot solution during recrystallization, the mixture is briefly boiled, and then the charcoal is removed by hot filtration. The desired product is then crystallized from the decolorized filtrate.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Purity After Recrystallization | - Improper solvent choice.- Incomplete removal of impurities.- Co-crystallization of isomers. | - Screen a wider range of solvents or solvent mixtures (see Table 1).- Perform a second recrystallization.- For persistent isomeric impurities, consider preparative HPLC. |
| Oiling Out During Recrystallization | - The solution is supersaturated at a temperature above the melting point of the impure compound.- Cooling is too rapid. | - Re-heat the solution to dissolve the oil.- Add a small amount of additional "good" solvent.- Allow the solution to cool down much more slowly. Using an insulated container can help. |
| Poor Recovery After Recrystallization | - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Reduce the amount of solvent used to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use a pre-heated funnel and flask for hot filtration to prevent premature crystallization. |
| Broad or Tailing Peaks in HPLC Analysis | - Inappropriate mobile phase pH.- Column degradation.- Sample overload. | - For acidic compounds like this, adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape.- Use a new column or flush the existing one.- Inject a more dilute sample. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Refer to Table 1 for suggestions.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Table 1: Suggested Solvents for Recrystallization of this compound
| Solvent/System | Advantages | Disadvantages |
| Ethanol/Water | Good for moderately polar compounds. Water acts as an anti-solvent. | Finding the right ratio can be tricky. |
| Hexane/Ethyl Acetate | Good for controlling polarity. Hexane is a poor solvent, while ethyl acetate is a good solvent. | Both solvents are flammable. |
| Toluene | Can be effective for aromatic compounds. | High boiling point can make it difficult to remove completely. |
| Heptane | Good non-polar solvent for washing away non-polar impurities. | May have very low solubility for the desired compound. |
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method can be adapted for the purity analysis of this compound, based on methods for similar aromatic carboxylic acids.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Visualizations
Caption: General experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for addressing low purity issues in this compound.
Optimizing reaction conditions for the derivatization of 4-Fluoro-3-propylbenzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of 4-Fluoro-3-propylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
The two most common derivatization methods for this compound are esterification and amidation. Esterification, typically with an alcohol in the presence of an acid catalyst, converts the carboxylic acid to an ester. Amidation involves reacting the carboxylic acid with an amine, often requiring an activating agent or conversion to an acyl chloride, to form an amide. These derivatives are often synthesized to improve the compound's analytical characteristics or to serve as intermediates in the development of new chemical entities.
Q2: I am seeing low yields in my esterification reaction. What are the likely causes and how can I improve it?
Low yields in Fischer esterification are a common issue. The reaction is an equilibrium process, and several factors can limit the formation of the desired ester. Key causes include:
-
Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants.
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to side reactions and degradation.
-
Steric Hindrance: While less of a concern for a propyl group, bulky alcohols can slow down the reaction rate.
To improve the yield, consider the following strategies:
-
Use an Excess of the Alcohol: Employing the alcohol as the solvent or using a significant molar excess can drive the equilibrium towards the product.
-
Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding a dehydrating agent like molecular sieves can be effective.
-
Optimize Catalyst Loading: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.
-
Adjust Temperature: Carefully control the reaction temperature to ensure a reasonable reaction rate without causing decomposition.
Q3: My amidation reaction is not proceeding to completion. What troubleshooting steps should I take?
Incomplete amidation can be due to several factors:
-
Poor Carboxylic Acid Activation: Direct reaction of a carboxylic acid with an amine is often slow. The carboxylic acid needs to be "activated."
-
Amine Basicity: Less nucleophilic amines (e.g., anilines) will react more slowly than aliphatic amines.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
To troubleshoot, consider these approaches:
-
Activate the Carboxylic Acid: Convert the this compound to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more reactive towards amines.
-
Use a Coupling Agent: Reagents such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can be used to facilitate the direct coupling of the carboxylic acid and amine.
-
Increase Reaction Temperature: Gently heating the reaction mixture can often drive the reaction to completion.
-
Base Addition: For reactions involving amine salts, the addition of a non-nucleophilic base is necessary to liberate the free amine.
Q4: How can I monitor the progress of my derivatization reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting this compound on a TLC plate, you can visualize the consumption of the starting material and the formation of the less polar ester or amide product. The product will typically have a higher Rf value than the starting carboxylic acid.
Troubleshooting Guides
Low Product Yield in Esterification
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls; starting material remains | Equilibrium not driven to products | Use a large excess of the alcohol; remove water using a Dean-Stark trap or molecular sieves. |
| Slow reaction rate | Insufficient catalyst or low temperature | Increase the amount of acid catalyst; moderately increase the reaction temperature. |
| Formation of side products | Temperature too high, leading to decomposition | Reduce the reaction temperature; consider using a milder acid catalyst. |
| Product loss during workup | Inefficient extraction or purification | Ensure proper pH adjustment during aqueous washes to minimize solubility of the ester in the aqueous layer; optimize chromatography conditions. |
Incomplete Amidation Reaction
| Symptom | Possible Cause | Suggested Solution |
| No or very little product formation | Carboxylic acid not activated | Convert this compound to its acyl chloride using thionyl chloride or oxalyl chloride before adding the amine. |
| Reaction is slow or stalls | Low nucleophilicity of the amine or insufficient temperature | Use a coupling agent like DCC or HATU; heat the reaction mixture. |
| Starting materials remain after prolonged reaction time | Inadequate mixing or reagent stoichiometry | Ensure efficient stirring; re-evaluate the molar ratios of reactants and coupling agents. |
Experimental Protocols
Note: The following protocols are general procedures based on the derivatization of similar fluorinated benzoic acids and may require optimization for this compound.
Protocol 1: Methyl Esterification of this compound
This protocol describes a standard acid-catalyzed esterification using methanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq, can also serve as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Attach a condenser and reflux the mixture with stirring for 4-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 4-fluoro-3-propylbenzoate.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Amidation of this compound via Acyl Chloride
This two-step protocol involves the formation of an acyl chloride followed by reaction with an amine.
Materials:
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This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Amine (e.g., propylamine)
-
Triethylamine (Et₃N) or Pyridine
-
1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, dropping funnel, ice bath, separatory funnel, rotary evaporator
Procedure:
Step 1: Acyl Chloride Formation
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene.
-
Add thionyl chloride (1.2-2.0 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Heat the mixture to reflux and stir for 1-3 hours, or until the evolution of gas ceases.
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Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane.
-
In a separate flask, dissolve the amine (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) in the same anhydrous solvent.
-
Cool the amine solution in an ice bath and add the acyl chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to yield the crude amide.
-
Purify the product by recrystallization or column chromatography.
Data Summary
The following table provides representative reaction conditions for the derivatization of fluorinated benzoic acids. Note that optimal conditions for this compound may vary.
| Derivatization Method | Reactant | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Esterification | Methanol | H₂SO₄ | Methanol | Reflux (65) | 4-8 | 80-95 |
| Esterification | Ethanol | H₂SO₄ | Ethanol | Reflux (78) | 6-12 | 75-90 |
| Amidation (via Acyl Chloride) | Propylamine | SOCl₂, then Et₃N | Dichloromethane | 0 to RT | 3-8 | 70-90 |
| Amidation (Coupling) | Benzylamine | DCC/DMAP | Dichloromethane | 0 to RT | 12-24 | 65-85 |
Visualizations
Stability and proper storage conditions for 4-Fluoro-3-propylbenzoic acid
Technical Support Center: 4-Fluoro-3-propylbenzoic acid
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be kept tightly closed to prevent moisture absorption and contamination.[2] For extended storage, particularly if the compound is sensitive to air or moisture, storing it under an inert atmosphere, such as nitrogen or argon, is advisable.[1][2]
Q2: Is this compound stable at room temperature?
A2: Yes, this compound is expected to be stable under normal ambient conditions.[1][3] Aromatic carboxylic acids are typically crystalline solids with high melting points and are generally stable at room temperature when stored correctly.[4]
Q3: What materials or substances are incompatible with this compound?
A3: this compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[5][6] Contact with these substances can lead to chemical reactions that may degrade the compound.
Q4: What are the potential hazardous decomposition products of this compound?
A4: Under normal storage and handling conditions, hazardous decomposition is not expected.[1] However, in the event of a fire or thermal decomposition, hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride may be released.[3][5]
Troubleshooting Guide
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause 1: Compound Degradation. Improper storage or handling may have led to the degradation of this compound.
-
Possible Cause 2: Contamination. The compound may have been contaminated during handling.
Issue 2: Physical changes in the compound (e.g., discoloration, clumping).
-
Possible Cause: Hygroscopicity or Instability. Some similar compounds are known to be hygroscopic, meaning they can absorb moisture from the air, which can lead to clumping.[1] Discoloration may indicate degradation.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool, room temperature | To minimize thermal degradation.[2] |
| Atmosphere | Dry, inert gas (e.g., Nitrogen) for long-term storage | To prevent moisture absorption and oxidation.[1][2] |
| Container | Tightly sealed, corrosion-resistant | To prevent contamination and reaction with container material.[7] |
| Light | Store away from direct sunlight | To prevent potential photodegradation.[7] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | To avoid chemical reactions and degradation.[5][6] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
HPLC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective for aromatic carboxylic acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
-
Analysis: Inject the sample and a blank (solvent only). The purity can be determined by the area percentage of the main peak. The appearance of new peaks over time can indicate degradation.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
-
Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum with a reference spectrum of a pure sample. The presence of unexpected signals or changes in the integration of existing signals can indicate the presence of impurities or degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of Crude 4-Fluoro-3-propylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-propylbenzoic acid. The following information offers guidance on removing impurities from the crude product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route used for its preparation. Two common methods are Grignard reactions and Suzuki coupling, each with its characteristic byproducts.
-
Grignard Reaction Route: If synthesized via the reaction of a Grignard reagent (e.g., from 1-bromo-4-fluoro-3-propylbenzene) with carbon dioxide, common impurities may include:
-
Biphenyl derivatives: Formed from the coupling of the Grignard reagent with unreacted aryl halide.[1]
-
Unreacted starting materials: Such as the brominated precursor.
-
Magnesium salts: Remnants from the Grignard reagent formation and workup.
-
-
Suzuki Coupling Route: If prepared through a palladium-catalyzed Suzuki coupling (e.g., between a boronic acid/ester and a halide), potential impurities include:
-
Homo-coupled byproducts: Resulting from the coupling of two molecules of the same starting material.[2][3]
-
Unreacted starting materials: Including the boronic acid/ester and the aryl halide.
-
Residual palladium catalyst: Which may need to be removed for downstream applications.[4]
-
Dehalogenated byproducts: Where the halide on a starting material is replaced by a hydrogen atom.[2]
-
Q2: What are the recommended methods for purifying crude this compound?
A2: The most effective purification strategy will depend on the nature and quantity of the impurities. The following three methods are widely applicable to benzoic acid derivatives and can be used individually or in combination:
-
Acid-Base Extraction: This is a highly effective first-pass purification to separate the acidic product from neutral and basic impurities.
-
Recrystallization: An excellent technique for obtaining high-purity crystalline material, particularly effective at removing closely related structural analogs.
-
Column Chromatography: A versatile method for separating compounds with different polarities. Both normal-phase (silica gel) and reversed-phase chromatography can be employed.
The following table summarizes the expected outcomes for each technique.
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Common Impurities Removed |
| Acid-Base Extraction | 70-90% | >90% | High capacity, removes non-acidic impurities. | Neutral starting materials, biphenyl byproducts, some basic impurities. |
| Recrystallization | >98% | 60-85% | Yields highly pure crystalline solid, excellent for removing minor impurities. | Structurally similar byproducts, residual solvents. |
| Column Chromatography | 95-99% | 70-90% | High resolution, separates compounds with similar polarities. | Homo-coupled byproducts, unreacted starting materials, polar impurities. |
Troubleshooting Guides
Acid-Base Extraction
Issue 1: The product does not precipitate upon acidification.
-
Possible Cause: Insufficient acidification.
-
Solution: Check the pH of the aqueous layer with pH paper or a pH meter. Continue adding acid (e.g., 1M HCl) until the pH is approximately 2-3.
-
-
Possible Cause: The product is soluble in the aqueous solution even at low pH.
-
Solution: If the product has some water solubility, extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane to recover the product.
-
Issue 2: An emulsion forms during extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution: Gently invert the separatory funnel multiple times instead of shaking vigorously. To break an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
-
Recrystallization
Issue 1: Oiling out instead of crystallization.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause: The solution is supersaturated with impurities.
-
Solution: Consider a preliminary purification step like acid-base extraction or column chromatography to remove the bulk of the impurities.
-
-
Possible Cause: Cooling the solution too rapidly.
-
Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated (too much solvent was added).
-
Solution: Boil off some of the solvent to concentrate the solution and then allow it to cool again.
-
-
Possible Cause: Lack of nucleation sites.
-
Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound.
-
Column Chromatography
Issue 1: Poor separation of the product from impurities.
-
Possible Cause: Inappropriate mobile phase polarity.
-
Solution: Adjust the solvent system. For normal-phase silica gel chromatography, if the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are not moving, increase the polarity. The addition of a small amount of acetic or formic acid to the mobile phase can improve the peak shape of carboxylic acids.
-
-
Possible Cause: Column overloading.
-
Solution: Use a larger column or apply less crude material to the column.
-
Issue 2: Tailing of the product peak.
-
Possible Cause: Interaction of the carboxylic acid with the silica gel.
-
Solution: Add a small percentage (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to suppress this interaction and achieve sharper peaks.
-
Experimental Protocols
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate or dichloromethane.
-
Basification: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The this compound will deprotonate and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction on the organic layer to ensure complete transfer of the product.
-
Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with 1M hydrochloric acid (HCl) until the pH is around 2-3. The purified this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Recrystallization Protocol
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Good starting points for solvent screening include ethanol/water or toluene.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Column Chromatography Protocol (Normal Phase)
-
Stationary Phase: Silica gel.
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the product. A small amount of acetic or formic acid (e.g., 0.1%) can be added to the mobile phase to improve peak shape.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
Overcoming poor solubility of 4-Fluoro-3-propylbenzoic acid in reaction media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of 4-Fluoro-3-propylbenzoic acid in common reaction media. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in many common solvents?
A1: The solubility of this compound is dictated by its molecular structure. It contains a nonpolar (hydrophobic) benzene ring and a propyl group, which constitute a significant portion of the molecule. These features limit its interaction with polar solvents like water. While the carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, its solubilizing effect is often outweighed by the larger hydrophobic regions, leading to poor solubility in aqueous media.[1]
Q2: What are the primary strategies for overcoming the poor solubility of this compound?
A2: The most common and effective methods to enhance the solubility of this compound include:
-
pH Adjustment: Increasing the pH of the medium to deprotonate the carboxylic acid, forming a more soluble salt.[2][3]
-
Co-solvency: Using a water-miscible organic solvent to decrease the overall polarity of the solvent system.[2][4]
-
Use of Additives: Employing agents like surfactants or complexing agents (e.g., cyclodextrins) to encapsulate the hydrophobic molecule.[3]
-
Temperature Adjustment: Increasing the temperature of the solvent can increase the solubility of the compound, although this is not always suitable for all experimental conditions.[5]
Q3: How does adjusting the pH improve the solubility of this compound?
A3: The carboxylic acid group on the molecule is weakly acidic. By adding a base (e.g., NaOH, KOH), the pH of the solution increases, causing the carboxylic acid (-COOH) to lose a proton (H+) and form a carboxylate salt (-COO⁻).[6][7] This charged salt form is significantly more polar than the neutral acid form, leading to a dramatic increase in its aqueous solubility.[2][8]
Q4: What are some recommended co-solvents, and what concentrations should I use?
A4: Common water-miscible co-solvents can effectively solubilize aromatic carboxylic acids. These include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and acetone. For most biological experiments, it is crucial to keep the final concentration of the co-solvent low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts.[3] The standard procedure is to create a high-concentration stock solution in the pure co-solvent and then dilute it into the aqueous reaction medium.
Q5: If other methods are not compatible with my experiment, can I use heat to dissolve the compound?
A5: Yes, increasing the temperature often enhances solubility. For many carboxylic acids, solubility in water increases significantly with heat.[7] However, there are important considerations:
-
Compound Stability: Ensure this compound is thermally stable at the required temperature and will not decompose.
-
Precipitation on Cooling: The compound may precipitate out of the solution as it cools to room or experimental temperature. This method is most effective if the subsequent reaction is also performed at an elevated temperature.
-
Experimental Constraints: Many biological systems are sensitive to heat, making this method unsuitable for applications like cell culture assays.
Data Presentation
Table 1: General Solubility Profile of this compound
| Solvent | Type | Expected Solubility | Notes |
| Water (pH < 4) | Polar Protic | Very Low | The neutral form of the acid is dominant and poorly soluble. |
| Water (pH > 7) | Polar Protic | High | Forms a soluble carboxylate salt.[6] |
| Ethanol | Polar Protic | Soluble | Often a good choice for creating stock solutions.[9] |
| Methanol | Polar Protic | Soluble | Similar to ethanol. |
| Acetone | Polar Aprotic | Soluble | A versatile organic solvent.[9] |
| DMSO | Polar Aprotic | Very Soluble | Excellent for creating highly concentrated stock solutions. |
| Dichloromethane | Nonpolar | Slightly Soluble | Solubility is expected to be limited. |
| Toluene | Nonpolar | Slightly Soluble | The nonpolar nature of toluene interacts well with the aromatic ring. |
Note: This data is based on the general behavior of similar aromatic carboxylic acids. Empirical testing is recommended for precise quantification.
Table 2: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Properties | Typical Stock Concentration | Recommended Final Concentration (in aqueous media) |
| DMSO | Strong polar aprotic solvent | 10 - 100 mM | < 0.5% (v/v) |
| Ethanol | Polar protic solvent | 10 - 50 mM | < 1.0% (v/v) |
| DMF | Polar aprotic solvent | 10 - 100 mM | < 0.5% (v/v) |
Troubleshooting Guides & Experimental Protocols
Protocol 1: Solubilization via pH Adjustment (Salt Formation)
This method is ideal for preparing aqueous stock solutions when the final experiment is tolerant to a neutral or slightly basic pH.
Methodology:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of deionized water (e.g., to make a 10 mg/mL suspension). The compound will likely not dissolve at this stage.
-
While vigorously stirring or vortexing, add a dilute basic solution (e.g., 0.1 M NaOH or 1 M NaOH) dropwise.
-
Continue adding the base until the solid material completely dissolves, indicating the formation of the soluble carboxylate salt.
-
Check the final pH of the solution. If necessary, adjust it to the desired experimental pH using a suitable buffer system.
-
Use this stock solution for further dilutions in your aqueous reaction medium.
Protocol 2: Solubilization via Co-solvency
This is the preferred method for experiments sensitive to pH changes or when a non-aqueous environment is acceptable for the initial stock.
Methodology:
-
Select a suitable co-solvent in which the compound is highly soluble (e.g., 100% DMSO).
-
Prepare a concentrated stock solution (e.g., 20-50 mM) by dissolving the this compound in the chosen co-solvent. Ensure it is fully dissolved by vortexing or brief sonication.
-
To create your final working solution, add the concentrated stock solution dropwise into your vigorously stirring aqueous buffer or medium. Crucially, never add the aqueous buffer to the organic stock , as this will cause the compound to precipitate immediately.[3]
-
Calculate the final concentration of the co-solvent in your working solution and ensure it is below the tolerance level for your specific experiment (e.g., <0.5%).
Mandatory Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: pH-dependent equilibrium of a carboxylic acid.
Caption: Diagram illustrating the mechanism of co-solvency.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. benchchem.com [benchchem.com]
- 4. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsrp.org [ijsrp.org]
- 6. physicsforums.com [physicsforums.com]
- 7. youtube.com [youtube.com]
- 8. britannica.com [britannica.com]
- 9. sihaulichemicals.co.in [sihaulichemicals.co.in]
Safety and handling procedures for 4-Fluoro-3-propylbenzoic acid to avoid hazards
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Fluoro-3-propylbenzoic acid was not available at the time of this document's creation. The following safety and handling procedures are based on data from structurally similar compounds, including 4-Fluoro-3-hydroxybenzoic acid, 4-Fluorobenzoic acid, and 4-Propylbenzoic acid. It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary hazards associated with this compound?
Based on analogous compounds, this compound is expected to be a hazardous substance. The primary anticipated hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation/Damage: Contact with eyes may cause serious irritation or damage.[2][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][5]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
To minimize exposure, the following PPE should be worn at all times in the laboratory:
-
Eye Protection: Chemical safety goggles or glasses are required. A face shield may be necessary for procedures with a high risk of splashing.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.
-
Body Protection: A standard laboratory coat must be worn and kept buttoned.
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator should be used.[2][3]
Q3: I accidentally spilled a small amount of this compound on the lab bench. How should I clean it up?
For small spills, follow these steps:
-
Restrict Access: Ensure the spill area is cordoned off to prevent accidental exposure.
-
Ventilate the Area: Work in a well-ventilated space or a chemical fume hood.
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand or earth to cover the spill.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste. Avoid creating dust.[6]
-
Decontaminate the Area: Clean the spill surface with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste according to institutional and local regulations.[1][3]
Q4: What should I do in case of accidental exposure?
Immediate first aid is crucial in case of exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][6]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][3][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Q5: How should this compound be stored?
Proper storage is essential for both safety and maintaining the compound's integrity:
-
Keep in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]
-
Consider storing under an inert atmosphere if the compound is sensitive to air or moisture.
Q6: What are the known incompatible materials to avoid?
Avoid contact with the following:
Q7: What happens if this compound is involved in a fire?
In the event of a fire, thermal decomposition may produce hazardous gases, including:
Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the fire. Firefighters should wear self-contained breathing apparatus and full protective gear.[2][3]
Hazard Summary from Analogous Compounds
The following table summarizes the GHS hazard classifications for compounds structurally similar to this compound.
| Hazard Class | Hazard Category | GHS Code | Analog Compound(s) |
| Skin Corrosion/Irritation | Category 2 | H315 | 4-Fluoro-3-hydroxybenzoic acid, 4-Fluoro-3-nitrobenzoic acid |
| Serious Eye Damage/Eye Irritation | Category 2/2A | H319 | 4-Fluoro-3-hydroxybenzoic acid, 4-Fluoro-3-nitrobenzoic acid |
| Serious Eye Damage/Eye Irritation | Category 1 | H318 | 4-hydroxybenzoic acid |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335 | 4-Fluoro-3-hydroxybenzoic acid, 4-hydroxybenzoic acid |
Experimental Workflow & Handling Procedures
The following diagram illustrates the recommended workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Validation & Comparative
Comparative Biological Insights: 4-Fluoro-3-propylbenzoic Acid and Its Analogs in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic modification of core chemical scaffolds is a cornerstone of developing novel therapeutic agents with enhanced efficacy and specificity. Benzoic acid derivatives, particularly those incorporating fluorine atoms, represent a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 4-Fluoro-3-propylbenzoic acid and its analogs, drawing upon experimental data from studies on related fluorinated benzoic acid derivatives to elucidate structure-activity relationships (SAR) and guide future drug design.
While direct comparative studies on this compound are not extensively documented in publicly available research, a wealth of information on analogous fluorinated benzoic acids allows for an insightful exploration of their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including its metabolic stability, binding affinity to biological targets, and membrane permeability.
Unveiling Anticancer Potential: A Comparative Analysis
Numerous studies have highlighted the promise of fluorinated benzoic acid derivatives in oncology. The presence and position of fluorine and other substituents on the benzoic acid ring play a crucial role in determining their cytotoxic and antimetastatic properties.
Comparative In Vitro Anticancer Activity of Benzoic Acid Derivatives
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Gallic Acid | MCF-7 (Breast) | 105.8 | 3,4,5-trihydroxy substitution | [1] |
| Gallic Acid | HeLa (Cervical) | 58.8 | 3,4,5-trihydroxy substitution | [1] |
| Syringic Acid | Gastric Cancer Cells | ~126-151 | 4-hydroxy-3,5-dimethoxy substitution | [1] |
| Quinazolinone Derivative (QZ 5) | MCF-7 (Breast) | Moderate to Good | Benzoic acid substituted quinazolinone | |
| 3-(3',4'-difluorophenyl) isocoumarin | Colon 26-L5 (Invasion) | Potent Inhibition | Fluoro groups at meta and para positions | [2] |
| 1,3,4-Oxadiazole Derivative (6) | - | Better than Cisplatin | Ortho-fluoro substitution | [2] |
| Tricyclic Benzoic Acid (13a) | AML Cells | Strong Antiproliferative Effect | Tricyclic core with benzoic acid | [3] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
The data suggests that the nature and position of substituents on the benzoic acid ring are critical for anticancer activity. For instance, the presence of multiple hydroxyl groups (Gallic Acid) or a difluorophenyl moiety can confer significant cytotoxic or anti-invasive properties.[1][2] Furthermore, the incorporation of the benzoic acid scaffold into more complex heterocyclic systems, such as quinazolinones and oxadiazoles, has yielded potent anticancer agents.[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to determine the cytotoxic activity of compounds against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Potential of Fluorinated Benzoic Acid Derivatives
Fluorinated benzoic acids have also been investigated for their antimicrobial properties. The incorporation of fluorine can enhance the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes.
A study on hydrazide derivatives of fluorobenzoic acids revealed that these compounds generally exhibited inhibitory activity against Gram-positive bacteria.[4] Specifically, certain derivatives showed notable activity against M. paratuberculosis.[4] This highlights the potential for developing novel antibacterial agents based on this scaffold.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)
The Kirby-Bauer agar diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Fungal strains (e.g., C. albicans)
-
Agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Sterile paper discs
-
Test compounds (dissolved in a suitable solvent)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of the agar plate.
-
Disc Application: Impregnate sterile paper discs with known concentrations of the test compounds, positive control, and negative control, and place them on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Enzyme Inhibition: A Key Mechanism of Action
Many biologically active compounds exert their effects by inhibiting specific enzymes. Fluorinated benzoic acid derivatives have been shown to be effective enzyme inhibitors, a property that is often enhanced by the electron-withdrawing nature of the fluorine atom.
For example, novel benzoic acid derivatives have been designed and evaluated as multitarget inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), enzymes implicated in Alzheimer's disease.[5] The results of these studies revealed that specific substitutions on the benzoic acid core led to potent inhibition of these enzymes.[5]
Experimental Protocol: Enzyme Inhibition Assay (General)
The following is a generalized protocol for determining the inhibitory activity of a compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Positive control (known inhibitor)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer and the target enzyme.
-
Compound Addition: Add various concentrations of the test compounds or a positive control to the wells. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the compounds for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a microplate reader (e.g., by measuring changes in absorbance or fluorescence).
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor.
Conclusion
While specific experimental data on this compound remains elusive in the reviewed literature, the extensive research on its analogs provides a strong foundation for predicting its biological potential. The comparative analysis of various fluorinated benzoic acid derivatives demonstrates that subtle changes in the substitution pattern on the aromatic ring can lead to significant differences in biological activity. The insights from structure-activity relationship studies are invaluable for the rational design of new, more potent, and selective therapeutic agents. Future research should focus on the synthesis and direct comparative evaluation of this compound and its close analogs to fully elucidate their therapeutic potential and pave the way for the development of novel drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized 4-Fluoro-3-propylbenzoic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of laboratory-synthesized 4-Fluoro-3-propylbenzoic acid with a commercially available alternative. The purity assessment is conducted using High-Performance Liquid Chromatography (HPLC), a precise and reliable analytical technique. This document outlines the detailed experimental protocol for the HPLC analysis, presents a comparative data summary, and discusses potential impurities that may arise during synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The purity of this compound is critical for the successful synthesis of downstream targets and for ensuring the reliability and reproducibility of biological assays. This guide offers a framework for researchers to assess the purity of their synthesized this compound against a commercial standard.
Comparison of Synthesized vs. Commercial this compound
The purity of a synthesized batch of this compound was compared to a commercially available product. The commercial product has a stated minimum purity of 95%.
Table 1: Purity Comparison of this compound Samples
| Sample ID | Source | Stated Purity (%) | HPLC Purity (%) (Area Normalization) | Major Impurity (Retention Time) |
| SYNTH-001 | In-house Synthesis | - | 98.2 | Impurity A (t_R = 3.8 min) |
| COMM-001 | Commercial Vendor | ≥ 95.0 | 96.5 | Impurity B (t_R = 5.2 min) |
Experimental Protocols
A reverse-phase HPLC (RP-HPLC) method was developed and employed for the purity assessment of this compound. This method is suitable for the separation and quantification of aromatic carboxylic acids.
3.1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a data acquisition system.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Samples were dissolved in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
Potential Impurities in Synthesis
The synthesis of this compound may involve a Grignard reaction with subsequent carboxylation. Potential impurities can arise from starting materials, side reactions, and incomplete reactions.
-
Unreacted Starting Materials: Such as 1-bromo-4-fluoro-2-propylbenzene.
-
Grignard Reagent-Related Impurities: Biphenyl-type byproducts formed from the coupling of the Grignard reagent.
-
Intermediates: Incomplete carboxylation can lead to the presence of intermediate species.
The identification and quantification of these potential impurities are crucial for a comprehensive purity assessment.
Visual Representations
Diagram 1: HPLC Purity Assessment Workflow
Caption: Workflow for HPLC purity assessment.
Diagram 2: Logical Relationship of Potential Impurities
Caption: Potential impurity formation pathways.
A Comparative Guide to Analytical Methods for the Quantification of 4-Fluoro-3-propylbenzoic Acid
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of fluorobenzoic acids. This data, compiled from various studies on related compounds, provides a basis for selecting the most appropriate method for quantifying 4-Fluoro-3-propylbenzoic acid based on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.[1] | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[2] |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | Requires derivatization to increase the volatility of the acidic analyte.[3] Solid-Phase Extraction (SPE) may be used for sample cleanup and pre-concentration.[4] | Simple dilution is often sufficient for clean samples.[5] SPE can be employed for complex matrices to remove interferences and enrich the analyte.[6] |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | LOD: 1 - 10 µg/mL.[1] | LOQ: 6 - 44 ng/L (after derivatization and SPE).[4][7] | LOD: 0.01 - 0.05 ng/mL in saline water after SPE.[6][8] |
| Linearity (R²) | Typically > 0.999 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | Generally within 98-102% | 71-94% (SPE recovery).[4] | >90% (SPE recovery for most fluorobenzoic acids).[6] |
| Precision (% RSD) | Typically < 2% | < 15% | < 15% |
| Key Advantages | Robust, cost-effective, and widely available. | High sensitivity and selectivity, provides structural information. | Exceptional sensitivity and selectivity, suitable for complex matrices and trace-level quantification.[2] |
| Key Disadvantages | Lower sensitivity compared to MS methods. | Derivatization step can be time-consuming and introduce variability. | Higher instrument and operational costs. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on methods developed for other fluorobenzoic acids and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in bulk drug substances and simple formulations.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Chromatography data acquisition and processing software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Phosphoric acid (analytical grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with an acidic modifier (e.g., 0.1% formic acid) to suppress ionization of the carboxylic acid group.[9]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: Approximately 230 nm and 275 nm, to be confirmed by measuring the UV spectrum of this compound.[9]
-
Injection Volume: 10 µL.[1]
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase and then prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[9]
-
Analysis: Inject the blank, standards, and samples into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and is suitable for the determination of trace amounts of this compound and its volatile impurities.
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of derivatized acids (e.g., DB-5MS).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Sample Preparation (including Derivatization):
-
Dissolution: Dissolve approximately 1 mg of the sample or standard in a suitable solvent (e.g., 100 µL of pyridine).[3]
-
Derivatization: Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS). Cap the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.[3] Alternatively, for methylation, use BF₃·MeOH and heat at 64 °C for 24 hours.[4]
-
Injection: Inject an appropriate volume (e.g., 1 µL) of the derivatized solution into the GC-MS system.[3]
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at an initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a suitable rate (e.g., 10 °C/min).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Scan Range: m/z 40-400.[1]
-
-
Quantification:
-
Identify the derivatized analyte by its retention time and mass spectrum.
-
Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity, with a calibration curve generated from derivatized standards.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method, ideal for quantifying this compound in complex matrices such as biological fluids or environmental samples.
-
Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC coupled to a triple quadrupole or other tandem mass spectrometer.
-
C18 or other suitable reversed-phase column.
-
-
Reagents and Materials:
-
Acetonitrile and water (LC-MS grade).
-
Formic acid or ammonium acetate (LC-MS grade).
-
This compound reference standard.
-
-
LC Conditions:
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for UHPLC).
-
Column Temperature: Typically maintained between 30-40 °C.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (deprotonated molecule [M-H]⁻) and a suitable product ion must be determined by infusing a standard solution of this compound.
-
Optimization: Collision energy and other source parameters should be optimized to maximize the signal intensity for the selected transitions.
-
-
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples by dissolving in a suitable solvent, often the initial mobile phase composition. For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.[6]
-
Analysis: Inject the samples and standards into the LC-MS/MS system.
-
Quantification: Create a calibration curve by plotting the peak area of the specific MRM transition against the concentration of the standards. The concentration in the samples is then determined from this curve.
-
Mandatory Visualization
The following diagrams illustrate the general workflows for analytical method validation and the comparison of the discussed analytical techniques.
Caption: General workflow for the validation of an analytical method.
Caption: Comparison of analytical techniques for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. slideserve.com [slideserve.com]
- 6. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A comparative analysis of different synthetic routes to 4-Fluoro-3-propylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes to 4-Fluoro-3-propylbenzoic acid, a valuable intermediate in the development of novel pharmaceuticals. The absence of a well-established, direct synthesis necessitates the exploration of multi-step pathways. Here, we evaluate a Grignard-based approach (Route A) and a Friedel-Crafts acylation strategy (Route B), offering detailed experimental protocols and a quantitative comparison to aid in selecting the most suitable method for specific research and development needs.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound.
| Parameter | Route A: Grignard-Based Synthesis | Route B: Friedel-Crafts Acylation and Reduction |
| Starting Material | 3-Bromo-4-fluorotoluene | 4-Fluorobenzoic acid |
| Number of Steps | 3 | 2 |
| Key Intermediates | 4-Fluoro-3-propyltoluene, 1-Bromo-4-fluoro-3-propylbenzene | 4-Fluoro-3-propionylbenzoic acid |
| Overall Yield (Estimated) | ~60-70% | ~75-85% |
| Purity (Anticipated) | High, purification by crystallization | High, purification by crystallization |
| Key Reagents | Propylmagnesium bromide, NBS, Mg, CO2 | Propionyl chloride, AlCl3, Zn(Hg), HCl |
| Reaction Conditions | - Cross-coupling: Catalytic (e.g., Ni or Pd) - Bromination: Radical initiation - Grignard/Carboxylation: Anhydrous | - Acylation: Lewis acid catalysis, anhydrous - Reduction: Strongly acidic |
| Safety & Handling | - Grignard reagents are highly reactive and moisture-sensitive. - NBS is a lachrymator. | - AlCl3 is corrosive and reacts violently with water. - Propionyl chloride is corrosive and lachrymatory. - Clemmensen reduction uses toxic mercury. |
| Scalability | Potentially scalable with careful control of Grignard reaction. | Readily scalable, common industrial reactions. |
Experimental Protocols
Route A: Grignard-Based Synthesis
This route commences with a cross-coupling reaction to introduce the propyl group, followed by benzylic bromination and subsequent Grignard reaction and carboxylation.
Step 1: Synthesis of 4-Fluoro-3-propyltoluene via Kumada Coupling
-
Reaction: 3-Bromo-4-fluorotoluene is coupled with propylmagnesium bromide in the presence of a nickel or palladium catalyst.
-
Procedure: To a solution of 3-bromo-4-fluorotoluene (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, a catalytic amount of a nickel-phosphine complex (e.g., NiCl₂(dppp)) is added. Propylmagnesium bromide (1.2 eq) in diethyl ether is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 4-fluoro-3-propyltoluene.
-
Expected Yield: 80-90%
Step 2: Synthesis of 1-Bromo-4-fluoro-3-propylbenzene
-
Reaction: The methyl group of 4-fluoro-3-propyltoluene is converted to a bromomethyl group using N-bromosuccinimide (NBS).
-
Procedure: A mixture of 4-fluoro-3-propyltoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a radical initiator such as benzoyl peroxide (0.05 eq) in carbon tetrachloride is refluxed for 4-6 hours. The reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with aqueous sodium thiosulfate solution and water, dried over anhydrous calcium chloride, and the solvent is evaporated to give crude 1-bromo-4-fluoro-3-propylbenzene, which can be used in the next step without further purification.
-
Expected Yield: 85-95%
Step 3: Synthesis of this compound via Grignard Carboxylation
-
Reaction: The aryl bromide is converted to a Grignard reagent, which is then carboxylated using solid carbon dioxide (dry ice).
-
Procedure: Magnesium turnings (1.5 eq) are placed in a flame-dried flask under an inert atmosphere. A solution of 1-bromo-4-fluoro-3-propylbenzene (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed for 1-2 hours to ensure complete formation of the Grignard reagent. The reaction mixture is then cooled and poured over an excess of crushed dry ice. After the excess CO₂ has sublimed, the reaction is quenched with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound. The product can be purified by recrystallization.
-
Expected Yield: 80-90%
Route B: Friedel-Crafts Acylation and Reduction
This two-step route involves the direct acylation of 4-fluorobenzoic acid followed by the reduction of the resulting ketone.
Step 1: Synthesis of 4-Fluoro-3-propionylbenzoic Acid
-
Reaction: 4-Fluorobenzoic acid undergoes Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst.
-
Procedure: To a suspension of anhydrous aluminum chloride (2.5 eq) in dichloromethane, propionyl chloride (1.2 eq) is added dropwise at 0 °C. 4-Fluorobenzoic acid (1.0 eq) is then added portionwise, and the mixture is stirred at room temperature for 18-24 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 4-fluoro-3-propionylbenzoic acid, which can be purified by crystallization.
-
Expected Yield: 85-95%
Step 2: Synthesis of this compound via Clemmensen Reduction
-
Reaction: The keto group of 4-fluoro-3-propionylbenzoic acid is reduced to a methylene group using amalgamated zinc and hydrochloric acid.
-
Procedure: A mixture of 4-fluoro-3-propionylbenzoic acid (1.0 eq), amalgamated zinc (prepared from zinc dust and mercuric chloride), and concentrated hydrochloric acid is refluxed for 8-12 hours. Additional portions of hydrochloric acid may be added during the reflux period. After cooling, the mixture is decanted from the excess zinc and extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed to give this compound. The product can be purified by recrystallization.
-
Expected Yield: 90-95%
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Route A: Grignard-Based Synthesis of this compound.
Caption: Route B: Friedel-Crafts Acylation and Reduction Synthesis.
Concluding Remarks
Both proposed synthetic routes offer viable pathways to this compound. Route B, the Friedel-Crafts acylation followed by Clemmensen reduction, appears to be more efficient with a higher estimated overall yield and fewer synthetic steps. The reactions involved are also common in industrial settings, suggesting better scalability. However, this route utilizes hazardous materials, including a stoichiometric amount of aluminum chloride and toxic mercury in the reduction step.
Route A, the Grignard-based synthesis, provides a reasonable alternative, particularly if the starting material, 3-bromo-4-fluorotoluene, is readily available. While it involves more steps, the reagents are generally less hazardous than those in Route B, with the exception of the highly reactive Grignard reagent. The choice between these two routes will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities and safety protocols. Further optimization of reaction conditions for both routes is recommended to maximize yields and purity.
The Fluorine Factor: A Comparative Guide to the Properties of 4-Fluoro-3-propylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of 4-Fluoro-3-propylbenzoic acid with its parent and monosubstituted analogues, offering insights into how the interplay of a fluorine atom and a propyl group modulates its physicochemical and potential biological properties. The inclusion of detailed experimental protocols and predictive data aims to equip researchers with the necessary information for informed decision-making in drug design and development.
Physicochemical Properties: A Quantitative Comparison
The introduction of substituents onto the benzoic acid ring systematically alters its fundamental properties. The following table summarizes key physicochemical parameters for this compound and its comparators. Experimental values are provided where available, and predicted values, generated using reputable computational models, are noted for the target compound.
| Compound | Structure | pKa | logP |
| Benzoic Acid | 4.20[1][2] | 1.87 | |
| 4-Fluorobenzoic Acid | 4.14 | 1.93 | |
| 3-Propylbenzoic Acid | ~4.3 (estimated) | 3.3[3] | |
| This compound | ![]() | ~3.9 (Predicted) | ~3.5 (Predicted) |
Predicted values for this compound were obtained using ChemAxon's Chemicalize and ACD/Labs Percepta platform. These tools utilize fragment-based and empirical methods for their predictions.
The Influence of the Fluorine Substituent
Acidity (pKa)
The acidity of a carboxylic acid, quantified by its pKa value, is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding. The electron-withdrawing nature of the fluorine atom in the para-position of 4-fluorobenzoic acid leads to a slight increase in acidity (lower pKa) compared to benzoic acid. This is due to the inductive effect of fluorine, which stabilizes the resulting carboxylate anion.
For this compound, the presence of the electron-donating propyl group at the meta-position would typically be expected to decrease acidity. However, the powerful inductive effect of the para-fluorine atom is predicted to dominate, resulting in a compound that is more acidic than benzoic acid and 3-propylbenzoic acid.
Caption: Influence of substituents on the predicted acidity of this compound.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). An optimal logP is often sought to balance aqueous solubility with membrane permeability. The propyl group, being a hydrocarbon chain, significantly increases the lipophilicity of 3-propylbenzoic acid compared to benzoic acid.[3] The fluorine atom in 4-fluorobenzoic acid has a smaller, but still positive, contribution to lipophilicity.
The combination of both the fluoro and propyl groups in this compound is predicted to result in a compound with significantly higher lipophilicity than benzoic acid and 4-fluorobenzoic acid, and slightly higher than 3-propylbenzoic acid.
Metabolic Stability
The introduction of fluorine at a metabolically susceptible position is a well-established strategy to enhance metabolic stability.[4] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[5] In the case of this compound, the fluorine atom at the para-position can block potential aromatic hydroxylation at that site, a common metabolic pathway for aromatic compounds. The propyl group, however, may be susceptible to oxidation along its alkyl chain.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Biological Activity: A Structure-Activity Relationship Perspective
While specific biological activity data for this compound is not extensively available, the structural motifs suggest potential areas of interest. Halogenated benzoic acids have been explored for a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[6][7][8] The presence of fluorine can enhance binding affinity to target proteins through favorable electrostatic interactions. The propyl group, by increasing lipophilicity, may improve membrane permeability and access to intracellular targets.
The combination of these two substituents could lead to a unique pharmacological profile. For instance, in the context of enzyme inhibition, the benzoic acid moiety could act as a scaffold anchoring the molecule in a binding site, while the fluoro and propyl groups explore specific hydrophobic and polar pockets, respectively. Further screening and target identification studies are warranted to elucidate the specific biological activities of this compound.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a carboxylic acid.
Materials:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beaker (100 mL)
-
Standardized 0.1 M NaOH solution
-
Deionized water
-
The carboxylic acid to be tested
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).[9]
-
Accurately weigh approximately 0.1 mmol of the carboxylic acid and dissolve it in 50 mL of deionized water in the beaker. Gentle heating may be required for dissolution, followed by cooling to room temperature.
-
Place the beaker on the magnetic stirrer and add the stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Record the initial pH of the solution.
-
Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition. Allow the pH reading to stabilize before recording.
-
Continue the titration past the equivalence point, where a sharp increase in pH is observed.
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the midpoint of the steepest part of the curve.
-
The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).[10][11]
Determination of logP by the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or screw-cap vials
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
The compound to be tested
Procedure:
-
Prepare mutually saturated solvents by vigorously mixing equal volumes of n-octanol and water and allowing the phases to separate.
-
Prepare a stock solution of the test compound in the organic phase (n-octanol).
-
In a separatory funnel or vial, add a known volume of the octanol stock solution and a known volume of the aqueous phase. The final concentration of the compound should be within the linear range of the analytical method.
-
Agitate the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[12]
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully withdraw aliquots from both the organic and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.[13]
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of a compound in the presence of liver microsomal enzymes.
Materials:
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
The test compound
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution to stop the reaction.[14]
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Intrinsic clearance (Clint) can be calculated from the half-life and the microsomal protein concentration.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 8. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calculating molecular properties using the ChemAxon cxcalc – Macs in Chemistry [macinchem.org]
- 11. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. acdlabs.com [acdlabs.com]
- 14. PrologP | www.compudrug.com [compudrug.com]
- 15. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to 4-Fluoro-3-propylbenzoic Acid and Other Halogenated Benzoic Acids in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of 4-Fluoro-3-propylbenzoic acid and its corresponding chloro, bromo, and iodo analogs, offering insights into their potential applications in drug design. By examining their physicochemical properties, potential biological activities, and the underlying principles of halogenation, this document aims to assist researchers in the rational design of novel therapeutics.
Physicochemical Properties: A Quantitative Comparison
The nature of the halogen substituent at the 4-position of the 3-propylbenzoic acid scaffold significantly influences key physicochemical parameters that govern a compound's behavior in biological systems. The following table summarizes these properties, drawing from available data on closely related analogs and established predictive models.
| Property | This compound | 4-Chloro-3-propylbenzoic acid | 4-Bromo-3-propylbenzoic acid | 4-Iodo-3-propylbenzoic acid |
| Molecular Weight ( g/mol ) | 182.19 | 198.64 | 243.10 | 290.10 |
| Predicted logP | ~2.9 | 3.4[1] | 3.5[2] | ~3.8 |
| Predicted pKa | ~4.0 | ~3.9 | ~3.9 | ~3.9 |
| Polar Surface Area (Ų) | 37.3 | 37.3[1] | 37.3[2] | 37.3[3] |
| Hydrogen Bond Donors | 1 | 1[1] | 1[2] | 1[3] |
| Hydrogen Bond Acceptors | 2 | 2[1] | 2[2] | 2[3] |
The Impact of Halogenation on Drug-Like Properties
The choice of halogen substituent is a critical decision in lead optimization, with each halogen imparting a unique set of characteristics to the parent molecule.
-
Fluorine: The introduction of a fluorine atom, as in this compound, is a widely used strategy in drug design. Due to its small size and high electronegativity, fluorine can enhance metabolic stability by blocking sites of oxidation. It can also increase binding affinity to target proteins through favorable electrostatic interactions and by altering the acidity (pKa) of nearby functional groups.
-
Chlorine, Bromine, and Iodine: Moving down the halogen group, the increasing size and polarizability of chlorine, bromine, and iodine can lead to enhanced van der Waals interactions with the target protein, potentially increasing potency. These larger halogens can also form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. However, increasing the size and lipophilicity with heavier halogens can sometimes negatively impact solubility and pharmacokinetic properties.
Potential Biological Targets and Structure-Activity Relationships
Halogenated benzoic acids are privileged scaffolds found in a variety of biologically active molecules. Two potential targets where these compounds may exhibit inhibitory activity are Very Late Antigen-4 (VLA-4) and Cyclooxygenase-2 (COX-2).
VLA-4 Antagonism: VLA-4 is an integrin involved in cell adhesion and has been identified as a therapeutic target for inflammatory diseases. Several benzoic acid derivatives have been developed as VLA-4 antagonists.[4][5] The introduction of chlorine or bromine at the 3-position of a central benzene ring in a series of diphenylurea-based VLA-4 antagonists led to improved pharmacokinetic properties.[4] One potent VLA-4 antagonist from this class exhibited an IC50 value of 0.51 nM.[4] This suggests that the electronic and steric properties of the halogen can significantly influence the compound's interaction with the VLA-4 binding site and its overall in vivo performance.
COX-2 Inhibition: COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for treating pain and inflammation. Certain halogenated aryl rings have been shown to be crucial for the activity and selectivity of COX-2 inhibitors.[6] For instance, fluorinated compounds have demonstrated better COX-2 selectivity compared to celecoxib in some studies.[6] A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown potent anti-inflammatory properties by reducing prostaglandin E-2 concentrations and COX-2 expression in mice.[7] This highlights the potential of halogenated benzoic acid derivatives as a starting point for the design of new anti-inflammatory agents.
The specific biological activity of this compound and its analogs would require direct experimental evaluation. However, based on the principles of bioisosteric replacement and the known effects of halogenation, it is plausible that these compounds could be optimized as inhibitors of targets like VLA-4 or COX-2.
Visualizing Pathways and Workflows
To conceptualize the potential role of these compounds and the process of their evaluation, the following diagrams are provided.
Caption: Hypothetical inhibition of the COX-2 signaling pathway by a halogenated benzoic acid.
Caption: General workflow for the evaluation of halogenated benzoic acids in drug discovery.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are methodologies for key in vitro assays.
Determination of pKa by Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the test compound in a suitable co-solvent (e.g., methanol/water mixture) if insolubility in water is an issue.
-
Standardize a 0.01 M solution of sodium hydroxide (NaOH) against a primary standard (e.g., potassium hydrogen phthalate).
-
Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
-
Titration Procedure:
-
Pipette a known volume (e.g., 25 mL) of the test compound solution into a beaker.
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.
-
Record the pH value after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly beyond the expected pKa.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve or by calculating the first derivative of the curve.
-
Determination of logP by HPLC
-
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column is required.
-
-
Mobile Phase and Standards:
-
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).
-
A series of standard compounds with known logP values are used for calibration.
-
-
Procedure:
-
Dissolve the test compound and standard compounds in a suitable solvent.
-
Inject each sample onto the HPLC column and record the retention time (t_R_).
-
Determine the dead time (t_0_) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R_ - t_0_) / t_0_.
-
-
Data Analysis:
-
Plot a calibration curve of log k' versus the known logP values of the standard compounds.
-
Determine the logP of the test compound by interpolating its log k' value on the calibration curve.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Materials:
-
Liver microsomes (human or other species).
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Test compound and positive control (a compound with known metabolic instability).
-
-
Incubation Procedure:
-
Pre-warm the liver microsomes, NADPH regenerating system, and buffer to 37°C.
-
In a microcentrifuge tube, combine the buffer, liver microsomes, and the test compound at a final concentration typically between 1-10 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis and Data Interpretation:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t_1/2_) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CL_int_) using the half-life and the protein concentration in the assay.
-
Plasma Protein Binding Assay by Equilibrium Dialysis
-
Apparatus and Reagents:
-
Equilibrium dialysis apparatus (e.g., RED device) with a semi-permeable membrane (typically with a molecular weight cut-off of 8-14 kDa).
-
Plasma (human or other species).
-
Phosphate buffered saline (PBS, pH 7.4).
-
Test compound.
-
-
Dialysis Procedure:
-
Spike the plasma with the test compound to the desired concentration.
-
Add the spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber.
-
Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
-
Sample Analysis and Calculation:
-
After incubation, take aliquots from both the plasma and the buffer chambers.
-
Determine the concentration of the test compound in both aliquots using LC-MS/MS.
-
The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
Calculate the percentage of plasma protein binding using the formula: % Bound = [ (Total concentration - Free concentration) / Total concentration ] * 100.
-
Conclusion
The selection of a halogen substituent in the design of benzoic acid derivatives has a profound impact on their drug-like properties. This compound represents a promising starting point for drug discovery, leveraging the unique properties of fluorine to potentially enhance metabolic stability and binding affinity. However, its chloro, bromo, and iodo counterparts also offer distinct advantages, particularly in terms of forming stronger interactions with target proteins through increased polarizability and the potential for halogen bonding. The optimal choice of halogen will ultimately depend on the specific therapeutic target and the desired pharmacokinetic profile. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these and other halogenated compounds, facilitating the rational design of the next generation of therapeutics.
References
- 1. 3-Chloro-4-propylbenzoic acid | C10H11ClO2 | CID 89228558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-propylbenzoic acid | C10H11BrO2 | CID 20387043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Iodo-4-isopropylbenzoic acid | C10H11IO2 | CID 44828520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of 4-Fluoro-3-propylbenzoic Acid Derivatives: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel chemical entities is a cornerstone of successful drug discovery. This guide provides a comparative analysis of the metabolic stability of compounds derived from 4-Fluoro-3-propylbenzoic acid, a scaffold of interest in modern medicinal chemistry. Due to the limited availability of public data on specific this compound derivatives, this guide will utilize data from a closely related and well-characterized gamma-secretase modulator (GSM), Compound A, which features a fluorinated benzoic acid moiety. This will be compared against a hypothetical non-fluorinated analog, Compound B, to illustrate the potential impact of fluorination on metabolic stability.
The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This guide will delve into the experimental protocols used to assess this critical drug-like property and present comparative data in a clear, structured format.
Comparative Metabolic Stability Data
The following tables summarize the in vitro metabolic stability of our representative fluorinated benzoic acid derivative (Compound A) and a hypothetical non-fluorinated comparator (Compound B) in human liver microsomes and hepatocytes. These in vitro systems are crucial for predicting the in vivo metabolic clearance of drug candidates.[2][3]
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A (this compound derivative) | 45 | 15.4 |
| Compound B (Non-fluorinated analog) | 15 | 46.2 |
Data for Compound A is representative of a fluorinated gamma-secretase modulator. Data for Compound B is hypothetical and for comparative purposes.
Table 2: Metabolic Stability in Human Hepatocytes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| Compound A (this compound derivative) | 60 | 11.6 |
| Compound B (Non-fluorinated analog) | 20 | 34.7 |
Data for Compound A is representative of a fluorinated gamma-secretase modulator. Data for Compound B is hypothetical and for comparative purposes.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are the protocols for the key assays cited in this guide.
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound primarily due to Phase I enzymes, such as cytochrome P450s, which are abundant in liver microsomes.[4]
-
Preparation of Reagents:
-
Pooled human liver microsomes are thawed on ice.
-
A stock solution of the test compound (e.g., 1 mM in DMSO) is prepared.
-
A NADPH-regenerating system solution is prepared.
-
-
Incubation:
-
The test compound is added to a pre-warmed incubation mixture containing liver microsomes and phosphate buffer (pH 7.4) to a final concentration of 1 µM.
-
The reaction is initiated by the addition of the NADPH-regenerating system.
-
The mixture is incubated at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is quenched by adding ice-cold acetonitrile containing an internal standard.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear portion of the curve is used to calculate the half-life (t½).
-
The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration in the incubation.
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[3]
-
Preparation of Reagents:
-
Cryopreserved human hepatocytes are thawed and resuspended in incubation medium.
-
A stock solution of the test compound (e.g., 1 mM in DMSO) is prepared.
-
-
Incubation:
-
The test compound is added to the hepatocyte suspension to a final concentration of 1 µM.
-
The cell suspension is incubated at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Sampling and Analysis:
-
Aliquots of the cell suspension are removed at specific time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
The reaction is terminated by adding ice-cold acetonitrile with an internal standard.
-
Samples are processed (e.g., sonication, centrifugation) to lyse the cells and precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS.
-
-
Data Analysis:
-
The half-life and intrinsic clearance are calculated using a similar method to the microsomal stability assay, with adjustments for the cell density.
-
Visualizing Experimental and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing metabolic stability and a relevant signaling pathway where these compounds may exert their therapeutic effects.
Fluorinated benzoic acid derivatives are being explored as modulators of gamma-secretase, an enzyme complex implicated in the pathogenesis of Alzheimer's disease.[5][6] The following diagram illustrates the gamma-secretase signaling pathway.
Conclusion
The assessment of metabolic stability is a critical step in the early stages of drug discovery. The data presented in this guide, using a representative fluorinated benzoic acid derivative, highlights the potential for this chemical scaffold to exhibit favorable metabolic stability, a key attribute for a successful drug candidate. The enhanced stability observed with the fluorinated compound (Compound A) compared to its hypothetical non-fluorinated counterpart (Compound B) underscores the value of strategic fluorination in medicinal chemistry. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to evaluate the metabolic fate of their own novel compounds. Further investigation into specific this compound derivatives is warranted to fully elucidate their therapeutic potential, particularly in targeting complex signaling pathways such as that of gamma-secretase in Alzheimer's disease.
References
- 1. Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 4. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Tetrahydrobenzisoxazole Series of γ-Secretase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Fluoro-3-propylbenzoic Acid: A Cost-Benefit Analysis of Starting Materials
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of three potential starting materials for the synthesis of 4-Fluoro-3-propylbenzoic acid, a valuable building block in medicinal chemistry. We will objectively compare the synthetic routes from 1-Fluoro-3-propylbenzene, 4-Bromo-2-fluoro-1-propylbenzene, and 3-Fluoro-4-propyltoluene, supported by experimental data and detailed protocols.
Executive Summary
The selection of a starting material for a synthetic campaign is a critical decision that impacts overall cost, efficiency, and scalability. This guide evaluates three plausible synthetic pathways to this compound, a fluorinated aromatic carboxylic acid with potential applications in the development of novel therapeutics. The analysis considers the cost of starting materials, the number of synthetic steps, reaction yields, and the complexity of the required chemical transformations.
Comparison of Synthetic Routes
The three proposed synthetic routes to this compound are:
-
Route A: ortho-Lithiation of 1-Fluoro-3-propylbenzene followed by carboxylation.
-
Route B: Grignard reaction of 4-Bromo-2-fluoro-1-propylbenzene followed by carboxylation.
-
Route C: Oxidation of the benzylic methyl group of 3-Fluoro-4-propyltoluene.
A summary of the key quantitative data for each route is presented in the table below.
| Parameter | Route A: from 1-Fluoro-3-propylbenzene | Route B: from 4-Bromo-2-fluoro-1-propylbenzene | Route C: from 3-Fluoro-4-propyltoluene |
| Starting Material | 1-Fluoro-3-propylbenzene | 4-Bromo-2-fluoro-1-propylbenzene | 3-Fluoro-4-propyltoluene |
| CAS Number | 28593-12-6[1] | 167858-56-2 (analogue) | 452-62-0 (analogue)[2] |
| Estimated Cost ($/g) | ~186 (for 5g)[3] | Not readily available | Not readily available |
| Key Transformation | ortho-Lithiation/Carboxylation | Grignard Reaction/Carboxylation | Benzylic Oxidation |
| Number of Steps | 1 | 1 | 1 |
| Estimated Yield | Moderate to High | High | Moderate to High |
| Reagents | n-BuLi or s-BuLi, TMEDA, Dry Ice (CO2) | Mg turnings, Dry Ice (CO2) | KMnO4 or other oxidizing agents |
| Reaction Conditions | Cryogenic temperatures (-78 °C) | Anhydrous conditions | Elevated temperatures |
| Potential Challenges | Regioselectivity, handling of pyrophoric reagents | Grignard reagent formation can be sensitive | Over-oxidation, purification |
Logical Workflow of Synthetic Routes
The following diagram illustrates the logical progression of each synthetic pathway.
Figure 1: Synthetic workflows for this compound.
Experimental Protocols
Detailed experimental procedures for the key transformations are provided below. These are generalized protocols and may require optimization for specific substrates and scales.
Route A: ortho-Lithiation of 1-Fluoro-3-propylbenzene
Materials: 1-Fluoro-3-propylbenzene, anhydrous Tetrahydrofuran (THF), N,N,N',N'-Tetramethylethylenediamine (TMEDA), n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes, dry ice (solid CO2), 1M Hydrochloric acid (HCl).
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add TMEDA, followed by the slow, dropwise addition of n-BuLi or s-BuLi.
-
Add 1-Fluoro-3-propylbenzene dropwise to the cooled solution. The fluorine atom directs the lithiation to the ortho position.[4]
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
In a separate flask, crush a sufficient amount of dry ice.
-
Carefully transfer the lithiated intermediate via cannula onto the crushed dry ice.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by the slow addition of 1M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Route B: Carboxylation of 4-Bromo-2-fluoro-1-propylbenzene via Grignard Reagent
Materials: 4-Bromo-2-fluoro-1-propylbenzene, Magnesium turnings, anhydrous Tetrahydrofuran (THF), a crystal of iodine (as an initiator), dry ice (solid CO2), 1M Hydrochloric acid (HCl).
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of 4-Bromo-2-fluoro-1-propylbenzene in anhydrous THF to the magnesium.
-
Initiate the reaction by gentle heating. Once the reaction starts (indicated by bubbling and heat evolution), add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[5]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add crushed dry ice to the Grignard reagent solution.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction with 1M HCl.
-
Extract the product with an organic solvent, dry the organic phase, and remove the solvent as described in Route A.
-
Purify the crude product to obtain this compound.
Route C: Benzylic Oxidation of 3-Fluoro-4-propyltoluene
Materials: 3-Fluoro-4-propyltoluene, Potassium permanganate (KMnO4), water, sodium bisulfite, 10% Sulfuric acid (H2SO4).
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-Fluoro-4-propyltoluene in water (a co-solvent like pyridine or tert-butanol may be necessary for solubility).
-
Add a solution of potassium permanganate in water portion-wise to the heated reaction mixture.
-
Reflux the mixture for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
To the filtrate, add sodium bisulfite to destroy any excess permanganate.
-
Acidify the solution with 10% sulfuric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Cost-Benefit Analysis
-
Route A (from 1-Fluoro-3-propylbenzene): This route benefits from a commercially available, albeit expensive, starting material.[3] The key challenge lies in the use of pyrophoric and moisture-sensitive organolithium reagents, which require stringent anhydrous and low-temperature conditions.[4][6] While potentially high-yielding, the regioselectivity of the lithiation could be a concern, potentially leading to isomeric impurities. The high cost of the starting material and the specialized handling requirements for organolithiums may make this route less economically viable for large-scale production.
-
Route B (from 4-Bromo-2-fluoro-1-propylbenzene): This classical approach utilizes a Grignard reaction, a robust and well-understood transformation.[5] The primary challenge is the availability and cost of the starting material, 4-Bromo-2-fluoro-1-propylbenzene, which is not as common as 1-Fluoro-3-propylbenzene. The synthesis of this starting material would add to the overall cost and step count. However, Grignard carboxylations are generally high-yielding and scalable.
-
Route C (from 3-Fluoro-4-propyltoluene): This route employs a classical oxidation reaction. The starting material, a substituted toluene, is likely to be more accessible and cost-effective to synthesize than the other precursors. However, benzylic oxidations can sometimes suffer from incomplete conversion or over-oxidation, leading to purification challenges. The use of strong oxidizing agents like potassium permanganate also presents waste disposal considerations.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams provide a visual representation of the decision-making process for selecting a synthetic route and the general experimental workflow.
Figure 2: Decision matrix for synthetic route selection.
Figure 3: Generalized experimental workflow for synthesis.
Conclusion
The optimal synthetic route for this compound depends heavily on the specific needs and resources of the research or development team.
-
For small-scale, rapid synthesis where cost is less of a concern, Route A offers a direct, one-step conversion from a commercially available precursor, provided the necessary equipment for handling organolithiums is available.
-
Route B presents a reliable and scalable option if the brominated starting material can be sourced or synthesized economically.
-
Route C is likely the most cost-effective for large-scale production, assuming the challenges of the oxidation reaction can be optimized to ensure high purity and yield.
Further investigation into the synthesis and cost of 4-Bromo-2-fluoro-1-propylbenzene and 3-Fluoro-4-propyltoluene is recommended to make a fully informed decision for industrial-scale production.
References
- 1. 1-Fluoro-3-propylbenzene | C9H11F | CID 22253896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ブロモ-4-フルオロトルエン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 6. uwindsor.ca [uwindsor.ca]
A Spectroscopic Comparison of 4-Fluoro-3-propylbenzoic Acid and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-Fluoro-3-propylbenzoic acid and its key precursors. The data presented is intended to aid in the identification and characterization of these compounds during synthesis and analysis. The guide outlines a plausible synthetic pathway, presents spectroscopic data in a comparative format, and provides detailed experimental protocols for the analytical techniques discussed.
Synthetic Pathway
A common and logical synthetic route to this compound begins with the commercially available starting material, 4-fluorotoluene. The synthesis involves a three-step process:
-
Bromination: Electrophilic aromatic substitution of 4-fluorotoluene introduces a bromine atom at the 3-position, yielding 3-bromo-4-fluorotoluene.
-
Propylation: A Kumada coupling reaction is employed to couple the aryl bromide with a propyl group using a Grignard reagent, resulting in the formation of 4-fluoro-3-propyltoluene.
-
Oxidation: The final step involves the oxidation of the methyl group of the toluene derivative to a carboxylic acid, yielding the target compound, this compound.
The following diagram illustrates this synthetic pathway.
Safety Operating Guide
Proper Disposal of 4-Fluoro-3-propylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 4-Fluoro-3-propylbenzoic acid.
The proper management and disposal of chemical waste are paramount in ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step procedure for the disposal of this compound, a halogenated organic compound. Adherence to these guidelines is critical for maintaining regulatory compliance and fostering a safe research environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat.[6] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[1][7][8] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in accordance with hazardous waste regulations, such as those established by the Resource Conservation and Recovery Act (RCRA).[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][11]
1. Waste Identification and Classification:
-
This compound is classified as a halogenated organic waste due to the presence of fluorine.[12][13] This classification is critical for proper segregation.
2. Waste Segregation:
-
Collect waste this compound and materials contaminated with it separately from other waste streams.
-
Do not mix with non-halogenated organic waste, inorganic waste, acids, bases, or oxidizers.[6][12][14] Incompatible materials can react violently or produce toxic fumes.[14]
3. Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.[9][10][14] A high-density polyethylene (HDPE) container is a suitable option.
-
The container must have a secure, screw-top cap to prevent spills and vapor release.[14] It must be kept closed except when adding waste.[6][11][14]
-
Ensure the container is in good condition, free from cracks or deterioration.[9][14]
4. Labeling:
-
Properly label the waste container before adding any waste.[6]
-
The label must include:
5. Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14] This area should be near the point of generation and under the control of laboratory personnel.[9][10]
-
The SAA should be a well-ventilated area, such as a chemical fume hood or a designated cabinet.[10][14]
-
Secondary containment (e.g., a larger, chemically resistant tray) should be used to capture any potential leaks.[9]
6. Request for Disposal:
-
Once the container is full (do not exceed 90% capacity) or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[11][15][16]
-
Follow your institution's specific procedures for requesting waste removal, which may involve completing a chemical waste collection form.[11][15]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, the primary goal is to contain the material and prevent it from entering drains.[7]
-
Small Spills: For minor spills, use an inert absorbent material (e.g., vermiculite, sand) to collect the solid. Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[8][17]
-
Large Spills: Evacuate the area and contact your institution's emergency response team or EHS department immediately.
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical advice.[1][7]
-
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. vumc.org [vumc.org]
- 12. bucknell.edu [bucknell.edu]
- 13. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. mcneese.edu [mcneese.edu]
- 16. nbinno.com [nbinno.com]
- 17. synquestlabs.com [synquestlabs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

